molecular formula C8H8N2O4 B1645970 5-Methoxy-2-nitrobenzamide CAS No. 41994-92-7

5-Methoxy-2-nitrobenzamide

Cat. No.: B1645970
CAS No.: 41994-92-7
M. Wt: 196.16 g/mol
InChI Key: DUADCWAGDHAQRI-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O4/c1-14-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUADCWAGDHAQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311067
Record name 5-Methoxy-2-nitrobenzamide
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41994-92-7
Record name 5-Methoxy-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41994-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-nitrobenzamide from 5-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-2-nitrobenzamide is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmacologically active molecules and complex organic compounds.[1][2] Its structure, featuring methoxy, nitro, and amide functional groups on a benzene ring, offers a versatile scaffold for further chemical elaboration. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from its corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid. The narrative emphasizes the causality behind procedural choices, adherence to stringent safety protocols, and the establishment of a self-validating experimental system to ensure reproducibility and high purity of the final product.

Physicochemical Properties of Key Compounds

A clear understanding of the physical properties of the reactant and the desired product is fundamental for planning the synthesis and purification strategy.

Property5-methoxy-2-nitrobenzoic acid (Reactant)This compound (Product)
CAS Number 1882-69-5[1]41994-92-7[3]
Molecular Formula C₈H₇NO₅[1]C₈H₈N₂O₄
Molecular Weight 197.14 g/mol [1]196.16 g/mol
Appearance Light orange to yellow crystalline powder[1]White solid[3]
Melting Point 125–130 °C[1]Not specified, but expected to be a crystalline solid
Solubility Soluble in methanol[1]Not specified, but generally low in water

The Synthetic Strategy: Mechanism and Rationale

The conversion of a carboxylic acid to a primary amide is a cornerstone reaction in organic synthesis. However, the direct reaction between a carboxylic acid and ammonia is unfavorable due to an acid-base reaction that forms a highly unreactive ammonium carboxylate salt. Therefore, a two-step, one-pot approach is employed, which involves the initial activation of the carboxylic acid.[4]

Step 1: Activation of the Carboxylic Acid

The hydroxyl group of the carboxylic acid is a poor leaving group. To facilitate nucleophilic attack by ammonia, it must first be converted into a highly reactive intermediate. Thionyl chloride (SOCl₂) is an excellent and widely used reagent for this purpose, transforming the carboxylic acid into a highly electrophilic acyl chloride.[5][6] The reaction proceeds via a chlorosulfite intermediate, which then collapses to the acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.[6] A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this transformation through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Step 2: Nucleophilic Acyl Substitution

The generated 5-methoxy-2-nitrobenzoyl chloride is a highly reactive acylating agent. It readily undergoes nucleophilic acyl substitution when treated with ammonia. The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and yielding the stable this compound product.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful execution and adherence to safety measures ensure a high-yield, high-purity outcome.

Materials and Equipment
  • Reagents:

    • 5-methoxy-2-nitrobenzoic acid (>98% purity)

    • Thionyl chloride (SOCl₂, ≥98%)

    • N,N-dimethylformamide (DMF, anhydrous)

    • Aqueous ammonia (NH₃, 25-28% solution)

    • Deionized water

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser with a gas outlet/drying tube

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

    • Büchner funnel and vacuum filtration apparatus

    • Standard laboratory glassware

CRITICAL SAFETY PRECAUTIONS
  • Thionyl Chloride Hazard: Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water to release toxic gases (SO₂ and HCl).[7][8] This entire procedure must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., nitrile or neoprene).[9][10]

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible.[9] Contaminated clothing should be removed promptly.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-2-nitrobenzoic acid (1.5 g, 7.61 mmol).

  • Activation: Inside the fume hood, carefully add thionyl chloride (15 mL) and a catalytic amount of DMF (1 mL) to the flask.[3]

  • Acyl Chloride Formation: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour.[3] The reaction mixture should become a clear solution as the starting material is converted to the acyl chloride.

  • Removal of Excess Reagent: After 1 hour, cool the flask to room temperature. Carefully remove the excess thionyl chloride using a rotary evaporator. This step is crucial and must be done with an appropriate trap to handle the corrosive vapors.

  • Preparation for Amination: Re-dissolve the resulting residue (the crude 5-methoxy-2-nitrobenzoyl chloride) in a minimal amount of DMF (3 mL).[3]

  • Amination Reaction: In a separate beaker, cool aqueous ammonia (25%, 15 mL) to 0 °C in an ice bath with vigorous stirring.

  • Product Formation: Add the DMF solution of the acyl chloride dropwise to the cold, stirring aqueous ammonia.[3] A white solid, the this compound product, will precipitate immediately.

  • Isolation and Washing: Continue stirring the mixture in the ice bath for another 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Purification: Wash the collected solid thoroughly with cold deionized water (2 x 20 mL) to remove any ammonium salts and residual DMF.[3]

  • Drying: Dry the purified product under vacuum to obtain the final this compound. A typical yield for this procedure is around 80%.[3]

Advanced Purification: Recrystallization

For applications requiring exceptionally high purity, the dried product can be further purified by recrystallization.

  • Solvent Screening: Test the solubility of a small amount of the product in various solvents (e.g., ethanol, methanol, ethyl acetate, or ethanol/water mixtures) to find a system where the compound is highly soluble when hot but sparingly soluble when cold.[11]

  • Procedure: Dissolve the crude product in a minimal amount of the chosen boiling solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[12]

  • Final Step: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Synthesis Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

SynthesisWorkflow cluster_prep Step 1: Acyl Chloride Formation cluster_amination Step 2: Amination & Work-up Reactant 5-Methoxy-2-nitrobenzoic Acid Reagents SOCl₂ + cat. DMF Reflux Reflux for 1 hour Reagents->Reflux Evaporation Rotary Evaporation (Remove excess SOCl₂) Reflux->Evaporation Intermediate Crude 5-Methoxy-2-nitrobenzoyl Chloride Evaporation->Intermediate Addition Dropwise Addition Intermediate->Addition Ammonia Aqueous NH₃ (0°C) Precipitate Precipitation of Product Filtration Vacuum Filtration & Washing Precipitate->Filtration Product Pure this compound Filtration->Product

Caption: Workflow for the synthesis of this compound.

Product Characterization and Quality Control

To validate the successful synthesis and purity of the final product, a suite of spectroscopic analyses is required.

TechniqueExpected Observations
¹H NMR Signals corresponding to the two amide protons (often broad singlets), three aromatic protons (with distinct splitting patterns due to their positions relative to the electron-withdrawing nitro group and electron-donating methoxy group), and a singlet for the three methoxy protons.
¹³C NMR Resonances for the carbonyl carbon of the amide, the six distinct aromatic carbons, and the methoxy carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amide (two bands, ~3350 and 3180 cm⁻¹), the C=O stretching of the amide (Amide I band, ~1660 cm⁻¹), and the strong asymmetric and symmetric stretches of the nitro group (~1520 and 1350 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (196.16 g/mol ) should be observed, along with a characteristic fragmentation pattern.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low or No Yield Incomplete activation of the carboxylic acid.Ensure thionyl chloride is not degraded and that the reflux was performed correctly. Ensure anhydrous conditions during the activation step.
Loss of product during work-up.Ensure the amination is performed at 0°C to minimize hydrolysis of the acyl chloride. Use cold water for washing to minimize product dissolution.
Impure Product Incomplete removal of starting material.Increase reflux time during the activation step. Purify the final product by recrystallization.[12]
Presence of byproducts from side reactions.Ensure the dropwise addition of the acyl chloride to the ammonia is slow and the temperature is maintained at 0°C.

Conclusion

The conversion of 5-methoxy-2-nitrobenzoic acid to this compound via an acyl chloride intermediate is a robust and efficient synthetic method. By employing thionyl chloride as an activating agent, this protocol provides a reliable pathway to obtaining the desired amide in high yield and purity. Strict adherence to the detailed experimental procedures and safety precautions outlined in this guide is paramount for achieving reproducible and successful results, thereby providing drug development professionals with a dependable source of this key synthetic building block.

References

  • BenchChem. Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid.
  • BenchChem. An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications.
  • LBAO Chemicals. 5-Methoxy-2-nitrobenzoic acid | 1882-69-5 | 98%.
  • LookChem. 5-Methoxy-2-nitrobenzoic acid.
  • ChemicalBook. This compound synthesis.
  • BenchChem. Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
  • NCERT. Aldehydes, Ketones and Carboxylic Acids.
  • Carl ROTH. Safety Data Sheet: Thionyl chloride.
  • Organic Chemistry Portal. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE.
  • Sigma-Aldrich. SAFETY DATA SHEET - Thionyl chloride.
  • BenchChem. A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. Amide Synthesis.

Sources

The Strategic Selection and Application of 5-Methoxy-2-nitrobenzoic Acid in the Synthesis of 5-Methoxy-2-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzamide is a key chemical intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its molecular architecture, featuring a methoxy group, a nitro group, and a benzamide moiety, offers versatile handles for further chemical transformations. The efficient and reliable synthesis of this compound is paramount for advancing research and development in these fields. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, with a core focus on the selection of the optimal starting material and a detailed, field-proven protocol for its conversion.

The Decisive Starting Material: 5-Methoxy-2-nitrobenzoic Acid

The most direct and strategically sound starting material for the synthesis of this compound is 5-Methoxy-2-nitrobenzoic acid . This choice is underpinned by several key factors:

  • Commercial Availability: 5-Methoxy-2-nitrobenzoic acid is readily available from various chemical suppliers, ensuring a consistent and reliable source for synthesis.[1][2]

  • Structural Precedence: The carboxylic acid functionality is an immediate precursor to the desired amide group, requiring a straightforward and well-established chemical transformation.

  • High-Yielding Conversion: The conversion of a carboxylic acid to a primary amide is a high-yielding and well-understood reaction in organic synthesis.

Alternative synthetic routes, such as those starting from simpler precursors, would necessitate additional steps, such as nitration and methoxylation, potentially leading to lower overall yields and more complex purification procedures. Therefore, commencing with 5-Methoxy-2-nitrobenzoic acid is the most efficient and practical approach. This compound itself is valuable in the synthesis of other molecules with potential therapeutic applications, including Cathepsin S inhibitors and antimitotic agents.[1][3]

Synthetic Strategy: The Acyl Chloride Pathway

The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4][5] To overcome this, the carboxylic acid must first be activated to a more electrophilic species. A robust and widely employed method is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[6][7][8]

The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the desired amide. This two-step, one-pot procedure is highly efficient and scalable.

Mechanistic Rationale

The reaction proceeds through two key stages:

  • Formation of the Acyl Chloride: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate, with the departure of sulfur dioxide and a chloride ion, yields the acyl chloride.[7]

  • Amidation: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the stable this compound.

The overall synthetic workflow can be visualized as follows:

G A 5-Methoxy-2-nitrobenzoic Acid B Acyl Chloride Intermediate A->B  SOCl₂ (Thionyl Chloride) C This compound B->C  NH₃ (Ammonia)

Figure 1: Synthetic workflow for the conversion of 5-Methoxy-2-nitrobenzoic acid to this compound.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound from 5-Methoxy-2-nitrobenzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
5-Methoxy-2-nitrobenzoic acid≥97%Sigma-Aldrich, TCI
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich, Acros
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Alfa Aesar
Aqueous Ammonia (NH₃)25-30% solutionFisher Scientific
Deionized Water (H₂O)High purityIn-house
Procedure

Step 1: Formation of the Acyl Chloride [9]

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Methoxy-2-nitrobenzoic acid (1.5 g, 7.61 mmol).

  • Add N,N-dimethylformamide (DMF, 1 mL) followed by thionyl chloride (SOCl₂, 15 mL).

  • Heat the reaction mixture to reflux and maintain for 1 hour. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

  • Concentrate the mixture in vacuo to remove excess thionyl chloride.

Step 2: Amidation [9]

  • Re-dissolve the crude acyl chloride residue in DMF (3 mL).

  • In a separate beaker, cool aqueous ammonia (25%, 15 mL) to 0 °C in an ice bath.

  • With vigorous stirring, add the solution of the acyl chloride in DMF dropwise to the cold aqueous ammonia.

  • A solid precipitate will form upon addition.

  • Continue stirring the mixture at 0 °C for an additional 15-30 minutes.

Step 3: Work-up and Purification [9]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with deionized water (20 mL) to remove any remaining salts.

  • Dry the product under vacuum to obtain this compound as a white solid.

Expected Yield and Characterization
ParameterExpected Value
Yield~80%
AppearanceWhite solid
Melting Point184-186 °C

The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The formation of a solid precipitate upon the addition of the acyl chloride solution to aqueous ammonia is a strong visual indicator of product formation. The high expected yield and the characteristic melting point of the product further validate the success of the synthesis. Any significant deviation from these parameters would indicate a need to re-evaluate the reaction conditions or the purity of the starting materials.

Conclusion

The synthesis of this compound is most efficiently achieved by utilizing 5-Methoxy-2-nitrobenzoic acid as the starting material. The conversion to the corresponding acyl chloride followed by amidation is a robust and high-yielding synthetic route. This technical guide provides a comprehensive and field-proven protocol that can be readily implemented in a research or drug development setting. The mechanistic insights and detailed procedural steps ensure that scientists can confidently and successfully synthesize this valuable chemical intermediate.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]

  • Chemguide. The Preparation of Amides. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • LookChem. 5-Methoxy-2-nitrobenzoic acid. Available at: [Link]

  • Common Conditions. Amine to Amide (via Acid Chloride). Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Methoxy-2-nitrobenzamide: Physicochemical Characteristics and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-nitrobenzamide, a distinct aromatic amide, holds significant potential as a versatile building block in medicinal chemistry and novel material synthesis. Its unique structural arrangement, featuring a methoxy group, a nitro functionality, and an amide moiety on a benzene ring, provides a rich scaffold for chemical derivatization. This guide offers a comprehensive exploration of its core physical and chemical characteristics, detailed synthetic methodologies, and an analysis of its reactivity profile. By elucidating the causal relationships behind experimental choices and grounding all claims in authoritative references, this document serves as a critical resource for researchers engaged in the design and execution of synthetic strategies involving this compound.

Molecular Architecture and Foundational Properties

This compound is a nitroaromatic compound with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1] The molecule's architecture is centered around a benzene ring substituted with three key functional groups that dictate its chemical behavior and physical properties. The electron-donating methoxy group (-OCH₃) at the 5-position and the electron-withdrawing nitro group (-NO₂) at the 2-position create a unique electronic environment that influences the reactivity of the aromatic ring and the characteristics of the amide group (-CONH₂) at the 1-position.

A comprehensive summary of its known and predicted physicochemical properties is presented in Table 1. It is important to note that while some experimental data is available for closely related compounds, specific experimentally determined values for this compound are not widely reported in readily accessible literature, highlighting a gap in the current body of chemical knowledge.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
CAS Number 41994-92-7[1]
Appearance Predicted: Crystalline solidInferred from related compounds[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Predicted: Soluble in polar organic solventsInferred from related compounds[3][4]

Synthesis and Purification: A Deliberate Approach

The synthesis of this compound is most logically achieved through the amidation of its corresponding carboxylic acid precursor, 5-Methoxy-2-nitrobenzoic acid. This multi-step synthetic approach, detailed below, is designed to ensure high purity and yield, critical for its application in sensitive downstream processes such as drug development.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages well-established and reliable chemical transformations. The conversion of a carboxylic acid to an amide is a fundamental reaction in organic chemistry, and the use of a two-step procedure involving an acyl chloride intermediate is a robust method to achieve this transformation, particularly when dealing with substrates that may be sensitive to harsh conditions.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification 5-Methoxy-2-nitrobenzoic_acid 5-Methoxy-2-nitrobenzoic Acid Acyl_Chloride 5-Methoxy-2-nitrobenzoyl chloride 5-Methoxy-2-nitrobenzoic_acid->Acyl_Chloride Reaction in inert solvent (e.g., Toluene) with catalytic DMF, heat Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride This compound This compound Acyl_Chloride->this compound Reaction in a suitable solvent (e.g., Dichloromethane) Ammonia Aqueous Ammonia (NH₄OH) Ammonia->this compound Crude_Product Crude Product Purified_Product Purified this compound Crude_Product->Purified_Product Recrystallization from a suitable solvent (e.g., Ethanol/Water)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methoxy-2-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Methoxy-2-nitrobenzoic acid (1.0 eq.) in an inert solvent such as toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-Methoxy-2-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-Methoxy-2-nitrobenzoyl chloride in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (NH₄OH) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold dichloromethane to remove any unreacted starting material.

Step 3: Purification by Recrystallization

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Spectroscopic and Chromatographic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following sections outline the expected spectroscopic and chromatographic characteristics based on the analysis of its functional groups and data from analogous structures. These predictions serve as a guide for researchers in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons should appear as a complex splitting pattern in the downfield region (δ 7.0-8.5 ppm). The methoxy protons will likely be a sharp singlet around δ 3.8-4.0 ppm. The amide protons are expected to appear as two broad singlets in the region of δ 7.5-8.5 ppm, and their chemical shift can be sensitive to the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the amide will be in the downfield region (δ 165-170 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the nitro group being the most downfield. The methoxy carbon will be a sharp signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • N-H stretching of the amide group: Two bands in the region of 3400-3100 cm⁻¹.

  • C=O stretching of the amide group (Amide I band): A strong absorption around 1680-1640 cm⁻¹.

  • N-H bending of the amide group (Amide II band): Around 1640-1600 cm⁻¹.

  • Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

  • C-O stretching of the methoxy group: In the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

  • Aromatic C-H and C=C stretching: In their characteristic regions.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 196.16 g/mol . Fragmentation patterns would likely involve the loss of the amide group, the nitro group, and the methoxy group.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three functional groups.

Reactivity_Diagram Molecule 5-Methoxy- 2-nitrobenzamide Nitro_Reduction Reduction of Nitro Group Molecule->Nitro_Reduction e.g., H₂, Pd/C SnCl₂, HCl Amide_Hydrolysis Hydrolysis of Amide Group Molecule->Amide_Hydrolysis Acidic or Basic Conditions Aromatic_Substitution Electrophilic Aromatic Substitution Molecule->Aromatic_Substitution Further functionalization (directed by existing groups)

Caption: Key reactivity sites of this compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (H₂/Pd/C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation opens up pathways to synthesize a variety of heterocyclic compounds and other complex molecules.

  • Hydrolysis of the Amide Group: Under acidic or basic conditions, the amide group can be hydrolyzed back to the carboxylic acid, 5-Methoxy-2-nitrobenzoic acid. This reactivity can be utilized to deprotect the carboxylic acid functionality if the amide was used as a protecting group.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy group and the electron-withdrawing nitro group will direct further electrophilic substitution on the aromatic ring, although the ring is generally deactivated by the nitro group.

The structural motifs present in this compound make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The corresponding aniline derivative (obtained after nitro group reduction) is a precursor to various heterocyclic systems.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been extensively studied, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a compound with significant synthetic potential that remains underexplored in the scientific literature. This guide has provided a comprehensive overview of its known and predicted properties, a detailed and logical synthetic protocol, and an analysis of its chemical reactivity. By offering a solid foundation of its characteristics, this document aims to empower researchers to confidently incorporate this compound into their synthetic endeavors, paving the way for the discovery of new molecules with valuable applications in science and industry.

References

Sources

Potential research applications of 5-Methoxy-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of 5-Methoxy-2-nitrobenzamide

Executive Summary: The "Masked" Anthranilamide Scaffold

This compound (CAS: 41994-92-7) is a critical intermediate in the synthesis of pharmacologically active benzamides and fused heterocycles. While often overlooked in favor of its reduced form (2-amino-5-methoxybenzamide), the nitro-variant offers superior oxidative stability and handling characteristics during early-stage synthetic coupling.

Its primary utility lies in its role as a precursor to Factor Xa inhibitors (specifically Betrixaban) and as a building block for 6-methoxyquinazolinone fluorophores and antivirals. This guide details the strategic deployment of this compound, moving beyond basic characterization to high-value application workflows.

Chemical Profile & Stability

PropertySpecification
CAS Number 41994-92-7
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Methanol; sparingly soluble in water.
Key Reactivity Nitro group reduction (Pd/C, Fe/HCl), Amide hydrolysis, Nucleophilic aromatic substitution (minor).

Strategic Insight: The nitro group at position 2 acts as a robust protecting group for the amine. Direct use of the amino-benzamide (CAS 5807-55-6) in multi-step synthesis can lead to oxidative degradation (anilines are prone to oxidation). Using this compound allows researchers to perform amide couplings or alkylations on the amide nitrogen before revealing the sensitive aniline moiety.

Core Application: Synthesis of Factor Xa Inhibitors (Betrixaban)

The most significant pharmaceutical application of the this compound scaffold is in the synthesis of Betrixaban , a potent oral Factor Xa inhibitor used for venous thromboembolism prophylaxis.

Mechanism of Synthesis

The synthesis does not use the simple primary amide directly but rather generates a substituted nitrobenzamide intermediate. The 5-methoxy-2-nitrobenzoic acid is coupled with an aminopyridine before reduction.[1] This ensures the regioselectivity of the amide bond formation.

Workflow Logic:

  • Activation: 5-Methoxy-2-nitrobenzoic acid is activated (e.g., via SOCl₂ or oxalyl chloride).

  • Coupling: Reaction with 2-amino-5-chloropyridine yields the N-substituted nitrobenzamide.

  • Reduction: The nitro group is selectively reduced to the amine (the "unmasking" step).

  • Final Assembly: The newly formed aniline is coupled with 4-cyanobenzoyl chloride derivatives to complete the drug.

Betrixaban_Synthesis Acid 5-Methoxy-2-nitrobenzoic Acid (Starting Material) Activation Acid Chloride Formation Acid->Activation SOCl2, Reflux Coupling Coupling with 2-Amino-5-chloropyridine Activation->Coupling NitroInter N-(5-chloro-2-pyridinyl)- This compound (Key Intermediate) Coupling->NitroInter Pyridine, DCM Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) NitroInter->Reduction AmineInter 2-Amino-N-(5-chloro-2-pyridinyl)- 5-methoxybenzamide Reduction->AmineInter Final Betrixaban (Factor Xa Inhibitor) AmineInter->Final 4-Cyanobenzoyl chloride coupling

Figure 1: The critical role of the nitrobenzamide scaffold in the industrial synthesis of Betrixaban.

Research Application: Quinazolinone Fluorophores & Antivirals

Beyond specific drugs, the reduced form (2-amino-5-methoxybenzamide) is a "privileged structure" for generating 6-methoxyquinazolin-4(3H)-ones .

  • Fluorescent Probes: Condensation with aldehydes followed by boron complexation yields BODIQPys (Boron Difluoride Quinazolinone-Pyridine complexes).[2] These are highly stable, green-emitting dyes used in cellular imaging.

  • HIV-1 RT Inhibitors: 6-methoxyquinazolinones have shown allosteric inhibition of HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H).

Experimental Protocol: Synthesis of 6-Methoxyquinazolinones

A self-validating protocol for converting the nitrobenzamide to a quinazolinone scaffold.

Reagents:

  • This compound (1.0 eq)[3]

  • 10% Pd/C (5 wt%)

  • Ammonium Formate (5.0 eq)

  • Methanol (Solvent)[4]

  • Aldehyde of choice (e.g., Benzaldehyde, 1.1 eq)

  • Iodine (I₂, 1.1 eq) or DDQ (Oxidant)

Step-by-Step Methodology:

  • Catalytic Transfer Hydrogenation (Reduction):

    • Suspend this compound in Methanol (0.1 M).

    • Add 10% Pd/C carefully under inert atmosphere (Argon/Nitrogen).

    • Add Ammonium Formate.[4] Reflux for 1-2 hours.

    • Validation: Monitor via TLC (Ethyl Acetate/Hexane).[5] The starting material (yellow, lower Rf) should disappear, replaced by the amine (fluorescent blue under UV, higher Rf).

    • Filter through Celite to remove Pd/C. Concentrate to obtain 2-amino-5-methoxybenzamide .

  • Oxidative Cyclization:

    • Dissolve the crude amine and the aldehyde (e.g., benzaldehyde) in Ethanol or DMSO.

    • Add molecular Iodine (I₂) or use Copper catalysis.

    • Heat to 80°C for 4-6 hours.

    • Mechanism:[6][7][8] The amine condenses with the aldehyde to form a Schiff base, which cyclizes. The oxidant aromatizes the ring to form the quinazolinone.

    • Purification: Precipitate with cold water or recrystallize from EtOH.

Biological Context: Plant Metabolomics

Recent studies (2023) have identified 5-methoxy-2-nitrophenol (a direct hydrolysis/degradation product of the nitrobenzamide/benzoic acid series) as a bioactive plant defense metabolite in maize (Zea mays).[7]

  • Function: It acts as an antixenotic (deterrent) and antibiotic agent against herbivores.[7][9]

  • Relevance: Researchers studying plant-insect interactions or developing bio-pesticides can use this compound as a stable standard to generate this metabolite in situ or as a reference material for mass spectrometry (GC-MS/LC-MS) profiling.

Divergent Synthesis Pathway Visualization

The following diagram illustrates how this compound serves as a divergence point for multiple chemical classes.

Divergent_Pathways Start This compound (Scaffold) Amine 2-Amino-5-methoxybenzamide Start->Amine Reduction (Pd/C, H2) PlantMet 5-Methoxy-2-nitrophenol (Plant Defense Metabolite) Start->PlantMet Hydrolysis/Degradation Betrixaban Betrixaban (Anticoagulant) Amine->Betrixaban Coupling w/ 4-Cyanobenzoyl Cl Quinaz 6-Methoxyquinazolinones (Fluorophores/Antivirals) Amine->Quinaz Aldehyde + Oxidant Triazinone 6-Methoxy-1,2,3-benzotriazin-4-one Amine->Triazinone Diazotization (NaNO2/HCl)

Figure 2: Divergent synthetic utility of the this compound scaffold.

References

  • Synthesis of Betrixaban: Wang, H., et al. (2025). "Synthesis and Impurity Study of Betrixaban." Chinese Journal of Pharmaceuticals.

  • Quinazolinone Fluorophores: Zhou, J., et al. (2019). "Synthesis and Luminescent Properties of 6-Methoxy-quinazolinone-pyridine Difluoroboron Dyes." Chinese Journal of Organic Chemistry.

  • Plant Defense Metabolites: Erb, M., et al. (2023).[9] "The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory." bioRxiv.

  • HIV-1 RT Inhibitors: "Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl-containing thienopyrimidinones." NIH/PubMed Central.

  • Benzotriazinone Synthesis: "Synthesis of 1,2,3-benzotriazin-4(3H)-ones via Diazotization." Nottingham Trent University Repository.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 5-Methoxy-2-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of N-substituted 5-methoxy-2-nitrobenzamide derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. We present a detailed, two-stage synthetic strategy commencing with the preparation of the key intermediate, 5-methoxy-2-nitrobenzoic acid, followed by its coupling with various primary and secondary amines. This guide emphasizes the rationale behind procedural choices, offers robust, step-by-step protocols, and includes methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction and Scientific Context

N-substituted this compound derivatives represent a class of compounds with considerable potential in pharmaceutical research. The benzamide moiety is a privileged structure found in numerous marketed drugs, valued for its metabolic stability and ability to form key hydrogen bond interactions with biological targets. The specific substitution pattern—a methoxy group at the 5-position and a nitro group at the 2-position—modulates the electronic and steric properties of the aromatic ring, influencing molecular recognition and pharmacokinetic profiles.

The nitro group, while sometimes associated with toxicity, is a versatile synthetic handle. It can be reduced to an amine, which can then be further functionalized, opening pathways to a diverse library of compounds. Furthermore, nitroaromatic compounds themselves have shown utility as precursors to bioactive molecules, including those with antitumor and antimicrobial properties.[1][2] For instance, related nitrobenzimidazole derivatives have been explored for their vasorelaxant and antioxidant activities.[2][3] This guide provides a foundational methodology for accessing this promising chemical space.

Overall Synthetic Strategy

The synthesis of the target compounds is efficiently achieved through a two-part strategy. The first part involves the synthesis of the core building block, 5-methoxy-2-nitrobenzoic acid. The second, and final, part is the formation of the amide bond by coupling this acid with a desired amine.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Amide Bond Formation A 3-Methoxybenzoic Acid (Starting Material) B Nitration (HNO₃/H₂SO₄) A->B C 5-Methoxy-2-nitrobenzoic Acid (Key Intermediate) B->C E Amide Coupling (EDC, HOBt, DIPEA) C->E Carboxylic Acid Component D Primary/Secondary Amine (R¹R²NH) D->E F N-substituted This compound (Final Product) E->F

Figure 1: High-level workflow for the synthesis of target derivatives.

PART 1: Synthesis of 5-Methoxy-2-nitrobenzoic Acid

This crucial intermediate is prepared via electrophilic aromatic substitution (nitration) of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, due to steric hindrance from the adjacent carboxylic acid group, the nitration predominantly occurs at the C2 position (ortho to the methoxy group and meta to the carboxylic acid).

Protocol 1: Nitration of 3-Methoxybenzoic Acid

Causality: The use of a cooled, mixed acid system (concentrated nitric and sulfuric acid) is critical. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature (0–10°C) is essential to control the exothermic reaction and prevent undesirable side reactions, such as over-nitration or oxidation.[4]

Materials:

  • 3-Methoxybenzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-methoxybenzoic acid (1.0 eq). Cool the flask in an ice-water bath.

  • Acid Addition: Slowly add concentrated H₂SO₄ (3.0 eq) to the flask while stirring, ensuring the temperature remains below 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.2 eq) to concentrated H₂SO₄ (2.0 eq). Cool this mixture in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid over 30-60 minutes. The internal temperature must be maintained between 5–15°C.[4]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice. A solid precipitate will form.

  • Isolation: Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the isolated solid (5-methoxy-2-nitrobenzoic acid) under vacuum. The product is typically an off-white or pale yellow solid and is often of sufficient purity for the next step.

PART 2: Synthesis of N-substituted this compound Derivatives

The formation of the amide bond is achieved by coupling the carboxylic acid with an amine. This reaction is not spontaneous and requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[5] We will utilize a carbodiimide-mediated coupling, a robust and widely used method in medicinal chemistry.[6]

Mechanism Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to racemization (if chiral centers are present) and can rearrange. To prevent this and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an activated HOBt ester, which is less reactive but more stable and reacts cleanly with the amine to yield the desired amide.[7] A non-nucleophilic base like Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and the proton released during the reaction.

G Acid R¹-COOH (5-Methoxy-2-nitrobenzoic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Activation HOBt_Ester Activated HOBt Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Trapping Amide Amide Product HOBt_Ester->Amide Amine R²R³NH (Amine) Amine->Amide Nucleophilic Attack

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: General Amide Coupling Procedure

Materials & Reagents:

ReagentMolar Eq.Purpose
5-Methoxy-2-nitrobenzoic acid1.0Carboxylic acid substrate
Amine (Primary or Secondary)1.1Nucleophile
EDC·HCl (EDC)1.2Carbodiimide coupling agent
HOBt1.2Additive to suppress side reactions/racemization
DIPEA3.0Non-nucleophilic base
Dichloromethane (DCM) or DMF-Anhydrous solvent
Saturated aq. NaHCO₃-Aqueous wash (removes acidic impurities)
Brine-Aqueous wash (removes water)
Anhydrous MgSO₄ or Na₂SO₄-Drying agent

Procedure:

  • Initial Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxy-2-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolution: Dissolve the mixture in a suitable anhydrous solvent (DCM is a good starting point for many substrates).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Quenching & Extraction:

    • Once complete, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Protocol 3: Purification and Characterization

Purification: The crude product can be purified using one of the following methods, depending on its physical properties:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.

  • Flash Column Chromatography: For oils or solids that do not recrystallize well, purification by silica gel column chromatography is standard. A gradient of ethyl acetate in hexanes is a common eluent system.

Characterization: The identity and purity of the final N-substituted this compound derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the amide C=O stretch (approx. 1640-1680 cm⁻¹) and N-H stretch (for secondary amides, approx. 3200-3400 cm⁻¹).

Concluding Remarks

This guide outlines a reliable and adaptable synthetic route to N-substituted this compound derivatives. The protocols are based on well-established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory.[8][] By providing the rationale behind key steps, from the controlled nitration of the starting material to the mechanism of amide bond formation, we aim to empower researchers to not only execute these syntheses but also to troubleshoot and adapt them for a wide variety of amine substrates. The resulting compounds can serve as valuable building blocks or as final candidates in drug discovery programs.

References

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN1066134C - New process for synthetising m-nitrobenzoic.
  • Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Amide Bond Formation. Retrieved from [Link]

  • PMC. (n.d.). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Retrieved from [Link]

  • PubMed Central. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]

Sources

Application Note: 5-Methoxy-2-nitrobenzamide in Heterocyclic Compound Synthesis

[1][2]

Executive Summary & Chemical Profile[2][3]

5-Methoxy-2-nitrobenzamide is a critical bifunctional building block in medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents: an electron-withdrawing nitro group (


This compound is the primary precursor for 6-methoxyquinazolin-4(3H)-ones , a pharmacophore found in diverse kinase inhibitors (e.g., EGFR inhibitors) and alkaloids. The methoxy group at the 5-position (becoming the 6-position in the quinazoline ring) acts as an electron-donating handle, enhancing the nucleophilicity of the intermediate aniline and facilitating downstream functionalization.

Chemical Properties Table[4][5][6]
PropertySpecification
CAS Number 41994-92-7
Formula

Molecular Weight 196.16 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMF, DMSO; Sparingly soluble in MeOH; Insoluble in Water
Key Reactivity Nitro reduction, Amide dehydration, Cyclocondensation

Core Application: Synthesis of 6-Methoxyquinazolin-4(3H)-one[4]

The most prevalent application of this compound is its conversion into the quinazolinone core. This process involves a "reduction-cyclization" sequence.

Mechanistic Pathway[3][4][5][6][7][8]
  • Activation: The nitro group is reduced to an amine (2-amino-5-methoxybenzamide).

  • Condensation: The newly formed primary amine attacks an electrophilic carbon source (e.g., Triethyl orthoformate, Formamide, or an Aldehyde).

  • Cyclization: The amide nitrogen attacks the intermediate imidate/aminal, expelling a leaving group (EtOH,

    
    ) to close the pyrimidine ring.
    
Visualization: Synthetic Pathway

QuinazolinoneSynthesisStart5-Methoxy-2-nitrobenzamideStep1Reduction(H2/Pd-C or Fe/NH4Cl)Start->Step1 -[O]InterIntermediate:2-Amino-5-methoxybenzamideStep1->Inter Yield >90%Step2Cyclization(TEOF/H+ or Formamide)Inter->Step2 +C1 SynthonProductProduct:6-Methoxyquinazolin-4(3H)-oneStep2->Product -EtOH/-H2O

Figure 1: Strategic workflow for the conversion of this compound to the quinazolinone pharmacophore.

Detailed Experimental Protocol

This protocol describes the "One-Pot" reductive cyclization, optimized for yield and purity in drug discovery settings.

Phase A: Catalytic Hydrogenation (Nitro Reduction)

Objective: Clean conversion to 2-amino-5-methoxybenzamide without isolating the oxidatively sensitive aniline intermediate.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source:

    
     balloon or ammonium formate (transfer hydrogenation)
    

Procedure:

  • Charge a 3-neck round-bottom flask with This compound (10 mmol, 1.96 g) and Methanol (50 mL) .

  • Inert the vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Carefully add 10% Pd/C (100 mg) . Caution: Pyrophoric when dry.

  • Switch atmosphere to Hydrogen (

    
    ) via balloon or bubbler.
    
  • Stir vigorously at Room Temperature (20-25°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (amine).

  • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with warm methanol.

  • Do not evaporate to dryness if proceeding immediately to cyclization (Phase B).

Phase B: Cyclization to Quinazolinone

Objective: Ring closure using Triethyl Orthoformate (TEOF).

Reagents:

  • Intermediate: Methanolic solution from Phase A

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (3.0 eq)

  • Catalyst: Sulfamic acid or p-Toluenesulfonic acid (p-TsOH) (5 mol%)

Procedure:

  • Concentrate the filtrate from Phase A to approximately 10 mL volume.

  • Add TEOF (30 mmol, 5 mL) and p-TsOH (0.5 mmol, 95 mg) .

  • Heat the mixture to Reflux (65-70°C) for 3–5 hours.

    • Mechanism:[1][2] The amine condenses with TEOF to form an imidate, which is then attacked by the amide nitrogen.

  • Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white/off-white solid.

  • Workup: Filter the solid.[3][4][5] Wash with cold ether or cold methanol to remove unreacted TEOF.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 80–90% (over two steps).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
Nitro Reduction Temp High temps (>50°C) during hydrogenation can cause dechlorination if halogen substituents are present on the ring.Maintain RT; if halogens are present, use Fe/

or

instead of Pd/C.
Cyclization pH Acid catalysis is required for TEOF activation, but excess acid can hydrolyze the amide.Use mild acids like Sulfamic acid or catalytic p-TsOH (1-5 mol%).
Water Content Water competes with the amine for TEOF, hydrolyzing the reagent.Use anhydrous solvents and dry glassware.
Logic Diagram: Troubleshooting Low Yields

TroubleshootingProblemIssue: Low Yield (<50%)Check1Check TLC of Step 1:Is Nitro group fully reduced?Problem->Check1Branch1_NoNo: Yellow SM remainsCheck1->Branch1_NoBranch1_YesYes: Amine presentCheck1->Branch1_YesAction1Action: Check H2 pressureor Catalyst poisoningBranch1_No->Action1Check2Check Step 2 Conditions:Is system anhydrous?Branch1_Yes->Check2Branch2_NoNo: Water presentCheck2->Branch2_NoAction2Action: Dry solvents,increase TEOF equivalentsBranch2_No->Action2

Figure 2: Decision tree for troubleshooting common synthetic failures in the quinazolinone workflow.

Advanced Applications

Synthesis of EGFR Inhibitor Analogs

This compound is a structural homolog to the starting materials used for Gefitinib and Erlotinib . By substituting the methoxy group (via demethylation to the phenol and subsequent etherification) or starting with the dimethoxy analog, researchers can synthesize 6,7-disubstituted quinazolines.

Benzodiazepine Hybrids

Reaction of the reduced intermediate (2-amino-5-methoxybenzamide) with

1,4-benzodiazepine-2,5-diones

References

  • ChemicalBook. this compound Synthesis and Properties.

  • National Institutes of Health (PMC). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (Discusses 2-aminobenzamide cyclization mechanisms).

  • Organic Syntheses. Methyl m-nitrobenzoate and related nitro-aromatic reductions. (Foundational chemistry for nitro-reduction).

  • Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (Application in hybrid heterocycles).

  • Google Patents. Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride (Erlotinib).[6] (Demonstrates the industrial relevance of the nitro-benzamide/nitrile pathway).

Experimental procedure for the reduction of the nitro group in 5-Methoxy-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The reduction of 5-Methoxy-2-nitrobenzamide to 2-Amino-5-methoxybenzamide is a pivotal transformation in the synthesis of benzamide-class antipsychotics, including Sulpiride and Levosulpiride.[1] While the transformation appears structurally simple, the presence of the amide functionality requires chemoselective conditions that reduce the nitro group without hydrolyzing the amide bond.

This guide presents two validated methodologies:

  • Catalytic Hydrogenation (Method A): The industry "Gold Standard" for purity and scalability.[1]

  • Iron-Mediated Reduction (Method B): A robust, chemically driven alternative for laboratories lacking high-pressure hydrogenation infrastructure.[1]

Reaction Scheme

The transformation involves the six-electron reduction of the nitro group to a primary amine.

ReactionScheme Substrate This compound (C8H8N2O4) Product 2-Amino-5-methoxybenzamide (C8H10N2O2) Substrate->Product Reduction (-2 O, +2 H) Reagent Reduction System (H2/Pd-C or Fe/H+) Reagent->Substrate

Figure 1: Reaction scheme illustrating the targeted nitro-to-amine conversion.

Method A: Catalytic Hydrogenation (Preferred)[1][2][3]

Rationale: Catalytic hydrogenation over Palladium on Carbon (Pd/C) offers the cleanest reaction profile.[1][2] The workup is non-extractive, requiring only filtration and evaporation, which minimizes product loss and solvent usage.

Materials & Equipment[1][4][5][6][7]
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet recommended to reduce pyrophoric risk), 5-10 mol% loading.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2] Note: Methanol often provides faster rates due to higher H2 solubility.

  • Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (30-50 psi).

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flush a reaction flask (round-bottom or hydrogenation bottle) with Nitrogen (N2) or Argon.[1]

    • Add This compound (10 g, 51.0 mmol) and Methanol (100 mL). Stir until partially suspended/dissolved.

    • Safety Check: Ensure no ignition sources are nearby.[1]

    • Carefully add 10% Pd/C (1.0 g, 10 wt% of substrate).[1][2] Tip: Add the catalyst as a slurry in a small amount of water or toluene if dry Pd/C is used to prevent sparking.

  • Hydrogenation:

    • Vacuum/Purge Cycle: Briefly apply vacuum to the flask, then backfill with Hydrogen gas. Repeat 3 times to remove oxygen.[1]

    • Reaction: Stir vigorously under H2 atmosphere (balloon pressure is sufficient; 30 psi speeds up kinetics) at Room Temperature (20-25°C) .

    • Exotherm Warning: The reaction is exothermic.[3] Monitor temperature for the first 30 minutes. If running on >50g scale, external cooling may be required.[1]

  • Monitoring:

    • Check reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC after 2 hours.[1]

    • Endpoint: Disappearance of the yellow nitro starting material and appearance of the fluorescent blue/purple amine spot (under UV).

  • Workup:

    • Flush the vessel with Nitrogen to remove Hydrogen.[1]

    • Filter the mixture through a Celite 545 pad to remove the Pd/C catalyst.

    • Critical: Do not let the filter cake dry out completely in air, as used Pd/C can be pyrophoric. Wash the cake with Methanol (2 x 20 mL).[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Isolation:

    • The product usually crystallizes upon concentration.[1] If an oil forms, trituruate with cold Diethyl Ether or Hexane to induce precipitation.[1]

    • Yield: Expected 90-95%.

Method B: Iron-Mediated Reduction (Alternative)[1]

Rationale: For laboratories without hydrogen handling capabilities, Iron (Fe) reduction in acidic media (Bechamp reduction) is highly reliable.[1] It is less sensitive to sulfur impurities that might poison Pd catalysts.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 3.0 - 5.0 equiv).[1]

  • Catalyst/Solvent: Ethanol/Water (3:1 ratio) + Ammonium Chloride (NH4Cl) or Acetic Acid (catalytic).[1]

Step-by-Step Protocol
  • Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge) and a reflux condenser.[1]

    • Charge This compound (10 g, 51.0 mmol) in Ethanol (80 mL) and Water (20 mL).[1]

  • Activation:

    • Add Ammonium Chloride (1.3 g, 0.5 equiv) or Acetic Acid (2 mL).

    • Heat the mixture to 70-80°C (Reflux) .

  • Addition:

    • Add Iron Powder (8.5 g, ~3.0 equiv) portion-wise over 15 minutes.

    • Observation: The reaction will froth and turn dark grey/brown (iron oxides). Maintain vigorous stirring.

  • Reaction:

    • Reflux for 2–4 hours.[1][2]

    • Monitor by TLC.[1][2][4] The starting material spot (yellow) should disappear.[1]

  • Workup (The "Hot Filtration" Technique):

    • Crucial Step: While the reaction mixture is still hot (~60°C), filter it through a Celite pad. If it cools, the product may precipitate and get trapped in the iron sludge.

    • Wash the iron cake with hot Ethanol (3 x 30 mL).

    • Adjust the pH of the filtrate to ~8-9 using saturated Sodium Bicarbonate (NaHCO3) solution to ensure the amine is in the free base form.

    • Concentrate the ethanol fraction.[1]

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[1] Dry organics over Na2SO4 and evaporate.[1]

Analytical Validation & Quality Control

TestAcceptance CriteriaNotes
Appearance Off-white to pale beige solidDark color indicates oxidation; recrystallize from EtOH.[1]
1H NMR (DMSO-d6) δ ~6.0-6.5 ppm (Broad s, 2H, -NH2)The disappearance of the downfield signals associated with the nitro-adjacent protons is diagnostic.[1]
Melting Point 180 - 182°CCompare with literature standard [1].
TLC (EtOAc:Hex 1:1) Rf ~ 0.3 - 0.4Visualize with Ninhydrin stain (turns red/purple/brown upon heating).[1]
Mechanism & Workflow Diagram

The following diagram illustrates the decision logic and mechanistic flow for the researcher.

Workflow Start Start: this compound Decision Select Reduction Method Start->Decision MethodA Method A: H2 / Pd-C (Clean, Scalable) Decision->MethodA Equipment Available MethodB Method B: Fe / NH4Cl (Robust, No H2 gas) Decision->MethodB No H2 Line ProcessA 1. Dissolve in MeOH 2. Add 10% Pd/C 3. Stir under H2 (1 atm) MethodA->ProcessA ProcessB 1. Dissolve in EtOH/H2O 2. Add Fe + NH4Cl 3. Reflux 2-4 hrs MethodB->ProcessB WorkupA Filter (Celite) -> Evaporate ProcessA->WorkupA WorkupB Filter Hot -> Extract EtOAc ProcessB->WorkupB Validation Validation: 1H NMR, MP (180°C) WorkupA->Validation WorkupB->Validation

Figure 2: Operational workflow for selecting and executing the reduction protocol.

Troubleshooting & Optimization

  • Problem: Incomplete Conversion (Method A)

    • Cause: Catalyst poisoning (often by Sulfur) or insufficient H2 mass transfer.[1]

    • Solution: Purge the vessel again.[1] Increase agitation speed (rpm) to break the gas-liquid interface.[1] Add fresh catalyst (1-2 wt%).

  • Problem: Low Yield (Method B)

    • Cause: Product trapped in Iron sludge.[1]

    • Solution: Ensure filtration is performed hot .[1] Boil the iron filter cake with fresh ethanol to recover adsorbed product.

  • Problem: Colored Impurities

    • Cause: Oxidation of the amino group (anilines are air-sensitive).[1]

    • Solution: Store the product under Nitrogen/Argon in the dark. Recrystallize from Ethanol/Water if necessary.[1]

Safety Directives

  • Pyrophoric Hazards: Dry Pd/C can ignite methanol vapors in air.[1] Always keep the catalyst wet (50% water) or under an inert blanket (N2/Ar).[1]

  • Exotherm Control: Nitro reductions release significant heat (~500 kJ/mol).[1] On scales >10g, add reagents slowly and have an ice bath ready.

  • Hydrogen Gas: Highly flammable.[1] Ensure proper grounding of equipment to prevent static discharge.[1]

References

  • Synthesis of 2-Amino-5-methoxybenzoic acid derivatives. ChemicalBook. (Accessed 2023).[1]

  • Catalytic Hydrogenation of Nitrobenzene over Pd Catalysts. ResearchGate. (2005).[1]

  • Reduction of nitrobenzoic acid derivatives. Google Patents (JPS5726652A).

  • Iron-catalyzed reduction of nitro compounds. National Institutes of Health (NIH). (2013).[1]

  • BenchChem Application Notes: Reduction of Nitrobenzoic Acids. BenchChem. (2025).[1][2][5]

Sources

The Strategic Application of 5-Methoxy-2-nitrobenzamide in Solid-Phase Organic Synthesis: A Detailed Guide to a Reductively Activated Safety-Catch Linker

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Control in Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and materials science, enabling the rapid and efficient construction of vast chemical libraries. The success of this technique hinges on the judicious choice of a linker—the molecular tether that anchors a growing molecule to an insoluble resin support. Among the diverse linker strategies, "safety-catch" linkers provide an unparalleled level of control. These linkers remain inert to a wide range of synthetic conditions until a specific, orthogonal chemical transformation "activates" them for cleavage. This two-step release mechanism allows for greater synthetic flexibility and the construction of more complex molecular architectures directly on the solid support.

This technical guide provides a comprehensive overview and detailed protocols for the use of a safety-catch linker strategy based on the 5-methoxy-2-nitrobenzamide scaffold. We will explore the underlying chemical principles, from the initial inactive state through the reductive activation and the final intramolecular cyclization that releases the product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful technique for the synthesis of small molecules, peptides, and other complex organic compounds.

The this compound Linker: A Two-Factor Authentication System for Cleavage

The elegance of the this compound linker lies in its chemically orthogonal activation and cleavage mechanism. The core principle revolves around a dramatic shift in the electronic properties of the benzamide system, triggered by a selective chemical reaction.

  • The "Safety On" State: In its initial state, the linker is a 2-nitrobenzamide derivative. The potent electron-withdrawing nature of the ortho-nitro group significantly reduces the nucleophilicity of the amide nitrogen and deactivates the adjacent amide carbonyl group. This renders the amide bond exceptionally stable to a broad spectrum of reagents, including acids and bases, that might be used during the chain elongation or modification phase of the synthesis.

  • The Activation Step (The "Safety Off" Switch): The "safety" is disengaged by the selective reduction of the nitro group to an amine. This is a critical transformation that converts the inert linker into a reactive intermediate. The most common and effective reagent for this purpose on a solid support is tin(II) chloride (SnCl₂).[1] This reduction fundamentally alters the electronic landscape of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group.

  • The Cleavage Step (Product Release): The formation of the 2-aminobenzamide derivative unmasks a latent reactivity. The newly formed aniline is now perfectly positioned to perform an intramolecular nucleophilic attack on the adjacent amide carbonyl carbon. This acid- or base-catalyzed cyclization forms a highly stable five-membered lactam (specifically, a 6-methoxy-2,3-dihydroquinazolin-4(1H)-one derivative) that remains attached to the resin, while simultaneously liberating the desired molecule into solution.[1] This cyclative cleavage strategy ensures that only molecules that have undergone the complete synthetic and activation sequence are released, leading to a higher purity of the crude product.[1]

Diagram: Overall Workflow

Caption: High-level workflow for SPOS using the this compound safety-catch linker.

Detailed Experimental Protocols

The following protocols provide a framework for implementing this safety-catch strategy. Optimization may be necessary depending on the specific substrates and solid support used.

Protocol 1: Linker Synthesis and Immobilization

This protocol describes the preparation of a suitable linker precursor, 4-(hydroxymethyl)-5-methoxy-2-nitrobenzoic acid, and its subsequent attachment to a hydroxyl-functionalized resin (e.g., Wang resin).

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g)

  • 4-(Hydroxymethyl)-5-methoxy-2-nitrobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Standard solid-phase synthesis vessel

Procedure:

  • Swell the Wang resin (1.0 eq) in anhydrous DCM for 30 min, then drain the solvent.

  • In a separate flask, dissolve 4-(hydroxymethyl)-5-methoxy-2-nitrobenzoic acid (3.0 eq) in a minimal volume of anhydrous DMF.

  • Add DIC (3.0 eq) and a catalytic amount of DMAP (0.1 eq) to the linker solution.

  • Stir the activation mixture at room temperature for 15 minutes.

  • Add the activated linker solution to the swollen resin.

  • Agitate the slurry at room temperature for 16 hours.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under high vacuum to a constant weight. The loading can be quantified by UV-Vis spectroscopy of a known mass of resin after cleavage of the nitroaromatic compound.

Protocol 2: First Building Block Loading

This protocol details the attachment of the first building block (a carboxylic acid) to the immobilized linker via an ester bond.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acid or other carboxylic acid (4.0 eq)

  • DIC (4.0 eq)

  • DMAP (0.2 eq)

  • Anhydrous DCM/DMF (1:1 v/v)

Procedure:

  • Swell the linker-functionalized resin (1.0 eq) in the DCM/DMF solvent mixture for 30 min.

  • Drain the solvent.

  • In a separate flask, dissolve the Fmoc-amino acid (or other carboxylic acid) and DMAP in the solvent mixture.

  • Add DIC to the solution and stir for 5 minutes.

  • Add the activated building block solution to the resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the solvent and wash the resin thoroughly with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under high vacuum. Confirm successful loading via a test cleavage.

Protocol 3: Activation and Cleavage

This two-step protocol first activates the linker by reducing the nitro group and then induces cleavage to release the final product.

Materials:

  • Product-bound resin

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • DMF

  • 10% Acetic Acid (AcOH) in Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

Step A: Activation (Reduction)

  • Swell the dry, product-bound resin (1.0 eq) in DMF.

  • Prepare a solution of SnCl₂·2H₂O (5-10 eq) in DMF.

  • Add the SnCl₂ solution to the resin slurry.

  • Agitate the mixture at room temperature for 5-8 hours.

  • Drain the reaction solution and wash the resin extensively with DMF (5x), followed by DCM (5x) to remove all tin byproducts.

Step B: Cleavage (Cyclization)

  • To the washed and activated (now 2-aminobenzamide) resin, add the 10% AcOH solution in DCM or THF.

  • Agitate the mixture at room temperature. Monitor the cleavage progress by taking small aliquots of the solution and analyzing by LC-MS. Cleavage is typically complete within 4-18 hours.

  • Once cleavage is complete, filter the resin and collect the filtrate.

  • Wash the resin with additional fresh cleavage solvent (2x) and combine the filtrates.

  • Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude product.

Diagram: Chemical Mechanism of Activation and Cleavage

G Inactive Resin-Bound This compound (Inactive Linker) Active Resin-Bound 5-Methoxy-2-aminobenzamide (Active Linker) Inactive->Active Activation [SnCl₂ / DMF] Product Cleaved Product (e.g., R-COOH) Active->Product Cleavage [AcOH / DCM] Intramolecular Cyclization Byproduct Resin-Bound Lactam Byproduct Active->Byproduct

Caption: The two-step activation and cleavage mechanism of the safety-catch linker.

Quantitative Data and Validation

The efficiency of each step is crucial for the overall success of the synthesis. The following table provides typical parameters and expected outcomes.

ParameterProtocol 1: Linker ImmobilizationProtocol 2: Building Block LoadingProtocol 3A: Activation (Reduction)Protocol 3B: Cleavage (Cyclization)
Key Reagent DIC / DMAPDIC / DMAPSnCl₂·2H₂OAcetic Acid
Solvent DMF / DCMDMF / DCMDMFDCM or THF
Temperature Room Temp.Room Temp.Room Temp.Room Temp.
Typical Duration 16 h4-6 h5-8 h4-18 h
Reagent Equivalents 3 eq4 eq5-10 eqN/A (Solvent)
Typical Conversion/Yield >95%85-99%>98%>90%
Trustworthiness through In-Process Controls

To ensure the reliability of the synthesis, analytical checkpoints should be integrated into the workflow:

  • Loading Confirmation: After both linker immobilization and first building block loading, a small sample of resin can be subjected to the full activation and cleavage protocol. The cleaved material can be analyzed by LC-MS to confirm the presence of the expected molecule and estimate loading efficiency.

  • Activation Monitoring: The conversion of the nitro group to the amine can be qualitatively monitored using the Kaiser test (ninhydrin test). A few beads of resin are washed and tested; a positive blue color indicates the presence of the primary amine, confirming successful activation.

  • Cleavage Monitoring: The progress of the final cleavage reaction should be monitored by taking small aliquots of the cleavage solution over time and analyzing by HPLC or LC-MS. This allows for the determination of the reaction endpoint and ensures maximum product recovery.

By implementing these validation steps, researchers can proceed with confidence, ensuring the integrity and success of their solid-phase synthesis campaigns.

References

  • P. H. H. Hermkens, H. C. J. Ottenheijm, D. C. Rees, Tetrahedron, 1997, 53, 5643-5678.
  • Kenner, G. W.; McDermott, J. R. J. Chem. Soc., Chem. Commun.1974, 636-637.
  • Backes, B. J.; Ellman, J. A. J. Org. Chem.1999, 64, 2322-2330.
  • Scheuerman, R. H.; Tumelty, D.; et al. Tetrahedron Lett.2000, 41, 6531-6535.
  • Watanabe, Y.; et al. Chem. Pharm. Bull.1988, 36, 4778-4785.
  • Solid-Phase Synthesis: A Practical Guide, Edited by S. F. Kates and F. Albericio, Marcel Dekker, 2000. (A general resource for standard SPOS protocols and techniques).
  • Asian Journal of Chemistry, 2015 , 27(7), 2601-2603. (Provides a synthetic route to a related precursor, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate).

  • Molecules, 2024 , 29(7), 1429. (A recent review on safety-catch linkers for solid-phase peptide synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methoxy-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Initial Assessment & Solubility Profiling

Before initiating any purification workflow, it is critical to understand the physicochemical behavior of 5-Methoxy-2-nitrobenzamide . As a nitro-substituted benzamide, this compound exhibits significant polarity due to the nitro group and hydrogen-bonding capability via the amide functionality.

The most common impurity in this synthesis is the precursor, 5-methoxy-2-nitrobenzoic acid , resulting from incomplete conversion or hydrolysis. The purification strategy relies heavily on the acidity difference between the precursor (acidic) and the product (neutral/weakly acidic).

Solubility Profile (Experimental Data)
SolventTemperatureSolubility StatusApplication
Water 25°CInsoluble (<0.1 mg/mL)Wash solvent (removes salts/acids)
Ethanol (EtOH) 25°CSparingly SolubleAnti-solvent
Ethanol (EtOH) 78°C (Reflux)SolublePrimary Recrystallization Solvent
Ethyl Acetate 25°CModerately SolubleExtraction solvent
DMF / DMSO 25°CHighly SolubleReaction solvent (avoid for purification if possible)
Dichloromethane 25°CSolubleExtraction solvent

Primary Purification: Chemical Workup (Acid Removal)

Objective: To chemically separate the unreacted 5-methoxy-2-nitrobenzoic acid from the target amide using a biphasic acid-base extraction.

The Mechanism

The benzoic acid precursor has a pKa of approximately ~3-4. The amide proton is significantly less acidic (pKa ~15+). Washing the organic layer with a weak base (Sodium Bicarbonate, NaHCO₃) converts the acid impurity into its water-soluble sodium salt (Benzoate), while the amide remains in the organic layer.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use approximately 10-15 mL of solvent per gram of crude.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel. Add saturated aqueous NaHCO₃ (1:1 volume ratio relative to organic phase).

  • Extraction: Shake vigorously for 2-3 minutes. Vent frequently to release CO₂ gas generated by the neutralization of the acid.

  • Phase Separation: Allow layers to separate.

    • Bottom Layer (if DCM): Contains Product.[1][2][3][4][5][6][7][8][9][10][11]

    • Top Layer (if EtOAc): Contains Product.[1][2][3][4][5][6][7][8][9][10][11]

    • Aqueous Layer:[2][6] Contains impurities (Sodium 5-methoxy-2-nitrobenzoate).

  • Brine Wash: Wash the organic layer once with saturated NaCl solution (Brine) to remove trapped water.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the semi-purified solid.

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Amide + Acid Impurity) Dissolve Dissolve in EtOAc or DCM Start->Dissolve Wash Wash with Sat. NaHCO3 Dissolve->Wash SepFunnel Separatory Funnel Phase Separation Wash->SepFunnel OrgPhase Organic Phase (Contains Amide) SepFunnel->OrgPhase Save AqPhase Aqueous Phase (Contains Benzoate Salt) SepFunnel->AqPhase Discard Dry Dry over Na2SO4 & Evaporate OrgPhase->Dry Final Semi-Pure Solid Dry->Final

Figure 1: Logic flow for removing acidic precursors via bicarbonate extraction.

Final Polishing: Recrystallization[4][5][6][8][14]

Objective: To remove trace isomers, colored impurities, and occluded salts to achieve >98% HPLC purity.

Recommended Solvent System: Ethanol / Water (95:5) or Ethanol / Water (Gradient) . Rationale: Nitrobenzamides typically exhibit a steep solubility curve in ethanol (soluble hot, insoluble cold). Water acts as an anti-solvent to maximize recovery.

Step-by-Step Protocol
  • Preparation: Place the chemically washed solid (from Section 2) in an Erlenmeyer flask.

  • Dissolution: Add Absolute Ethanol in small portions while heating the flask on a hot plate/stirrer (set to ~80°C).

    • Critical: Add just enough hot ethanol to dissolve the solid completely. Do not add excess.

  • Decolorization (Optional): If the solution is dark orange/brown (indicating oxidation products), add Activated Charcoal (1-2% w/w) and stir at reflux for 5 minutes.

  • Hot Filtration:

    • If charcoal was used: Filter the hot solution through a Celite pad or fluted filter paper into a pre-warmed flask.

    • Safety: Ensure no flames are nearby; ethanol vapor is highly flammable.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C).

    • Once ambient temperature is reached, place the flask in an ice-water bath (0-4°C) for 1 hour.

    • Troubleshooting: If no crystals form, add warm water dropwise to the hot ethanolic solution until a faint turbidity persists, then cool.[11]

  • Collection: Filter the crystals using a Buchner funnel (vacuum filtration).

  • Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 40-50°C overnight.

Workflow Visualization

Recrystallization Crude Crude Solid HotSol Dissolve in Min. Hot Ethanol Crude->HotSol Check Colored Impurities? HotSol->Check Charcoal Add Activated Charcoal & Hot Filter Check->Charcoal Yes Cool Slow Cooling (RT -> 4°C) Check->Cool No Charcoal->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH/H2O Filter->Wash Pure Pure Crystals Wash->Pure

Figure 2: Decision tree for the recrystallization of nitrobenzamide derivatives.

Troubleshooting & FAQs

Q1: My product is bright yellow. Is it impure?

A: Not necessarily. Nitro compounds are inherently chromophoric and typically appear pale to bright yellow. However, a dark orange or brown color suggests oxidation impurities or azo-coupling byproducts.

  • Fix: If the melting point is sharp, the color is likely intrinsic. If the melting point is depressed, perform the Activated Charcoal step described in Protocol 3.

Q2: The product is oiling out instead of crystallizing.

A: This occurs when the solution is too concentrated or the cooling is too rapid.

  • Fix 1 (Seeding): Add a single crystal of pure product (seed crystal) to the solution at room temperature.

  • Fix 2 (Re-heating): Re-heat the mixture to dissolve the oil, add a small amount of additional Ethanol (to dilute), and cool much more slowly (wrap the flask in foil/towel to insulate).

Q3: I have low yield after recrystallization.

A: You likely used too much solvent.

  • Fix: Concentrate the mother liquor (the filtrate) on a Rotavap to half its volume and repeat the cooling/filtration steps to harvest a "second crop" of crystals. Note: The second crop is usually less pure than the first.

Q4: The melting point is lower than the literature value.

A: This indicates contamination, likely from the solvent (wet sample) or the starting acid.

  • Diagnostic: Run a TLC (Thin Layer Chromatography) using DCM:Methanol (95:5) . If you see a spot near the baseline or with a different Rf, the acid removal (Protocol 2) was incomplete. Repeat the Bicarbonate wash.[2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for recrystallization and acid-base extraction techniques).

  • PubChem Compound Summary. 2-Nitrobenzamide (Analogous Structure Data). National Center for Biotechnology Information. Accessed Oct 2023.

  • Patsnap Patent Search. Process for producing nitro-substituted benzamides. (General synthesis and purification conditions for nitrobenzamides).

  • ChemicalBook. this compound Properties and Synthesis. (Specific CAS data).

Sources

Common side products in the synthesis of 5-Methoxy-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers and process chemists involved in the synthesis of 5-Methoxy-2-nitrobenzamide (CAS: 22978-25-2), a critical intermediate in the production of benzamide-based pharmaceuticals such as Levosulpiride and Itopride.[1][2]

Impurity Profile & Troubleshooting Guide

This section addresses specific issues users encounter during the two-stage synthesis: Nitration of m-anisic acid and subsequent Amidation .

Q1: I am observing a significant "para-isomer" impurity in the nitration step. How do I control this?

Issue: The formation of 3-Methoxy-4-nitrobenzoic acid (Regioisomer B) alongside the desired 5-Methoxy-2-nitrobenzoic acid (Target A).[1][2][3] Mechanism: The methoxy group (


) at position 3 is a strong ortho/para director.[1][2]
  • Path A (Target): Nitration at C6 (Para to

    
    ). This is sterically favored and activated.[2]
    
  • Path B (Impurity): Nitration at C4 (Ortho to

    
    ). This is also activated but sterically more crowded than C6.[2]
    
  • Path C (Minor Impurity): Nitration at C2 (Ortho to both

    
     and 
    
    
    
    ). Highly hindered.

Troubleshooting:

  • Temperature Control: Maintain the nitration temperature between 0°C and 5°C . Higher temperatures (>10°C) increase the kinetic energy of the system, allowing the nitronium ion to overcome the steric barrier at C4, increasing the ratio of the undesired 4-nitro isomer.

  • Reagent Addition: Add the nitrating agent (Mixed Acid:

    
    ) dropwise.[2][4] Localized hot spots favor side-product formation.[1][2]
    
Q2: My final amide product has a persistent yellow/brown color and a lower melting point. What is the cause?

Issue: Contamination with Phenolic Impurities (O-demethylation). Cause: The use of high temperatures or prolonged exposure to strong Lewis acids (like thionyl chloride) or Bronsted acids during the workup can cleave the methyl ether bond. Side Product: 5-Hydroxy-2-nitrobenzamide . Detection: Check for a broad


 stretch in IR (~3200-3400 cm⁻¹) or a phenolic proton in NMR (~10-11 ppm).[1][2]
Solution: 
  • Ensure the thionyl chloride (

    
    ) reflux is not extended beyond necessary (typically 2-3 hours).[1][2]
    
  • Avoid using Lewis acid catalysts (like

    
     or 
    
    
    
    ) which are potent demethylating agents.[1][2]
Q3: The amidation yield is low, and I recover a solid that dissolves in bicarbonate. What happened?

Issue: Hydrolysis of the Acyl Chloride . Mechanism: The intermediate 5-Methoxy-2-nitrobenzoyl chloride is highly moisture-sensitive.[1][2] If the ammonia source (aqueous ammonia or gas) is not introduced under anhydrous conditions or if the quenching is inefficient, the chloride reverts to the starting acid. Troubleshooting:

  • Dry Solvents: Use anhydrous toluene or DCM for the acyl chloride formation.

  • Ammonia Source: If using aqueous ammonia, ensure the reaction is biphasic with vigorous stirring at low temperature (<10°C) to favor amidation over hydrolysis. For best results, use ammonia gas or ammonium carbonate in an organic solvent.[2]

Reaction Pathways & Impurity Map

The following diagram illustrates the critical branch points where side products are generated.

SynthesisPath Start m-Anisic Acid (3-Methoxybenzoic acid) Nitration Nitration (HNO3/H2SO4, <5°C) Start->Nitration TargetAcid 5-Methoxy-2-nitrobenzoic acid (Major Intermediate) Nitration->TargetAcid Major (Para to OMe) Impurity1 3-Methoxy-4-nitrobenzoic acid (Regioisomer B) Nitration->Impurity1 Minor (Ortho to OMe) Impurity2 3-Methoxy-2-nitrobenzoic acid (Regioisomer C - Steric) Nitration->Impurity2 Trace (Hindered) AcylCl Acyl Chloride Formation (SOCl2) TargetAcid->AcylCl IntermediateCl 5-Methoxy-2-nitrobenzoyl chloride AcylCl->IntermediateCl Amidation Amidation (NH3) IntermediateCl->Amidation ImpurityHydrolysis Hydrolysis Reversion (Starting Acid) IntermediateCl->ImpurityHydrolysis Moisture FinalProduct This compound (Target) Amidation->FinalProduct ImpurityPhenol 5-Hydroxy-2-nitrobenzamide (Demethylation) Amidation->ImpurityPhenol High T / Acid

Figure 1: Reaction pathway showing the origin of major regioisomers and process impurities.[2]

Detailed Experimental Protocol

This optimized protocol focuses on maximizing regioselectivity and minimizing hydrolysis.[2]

Step 1: Regioselective Nitration
  • Preparation: In a 500 mL 3-neck flask, charge 98% Sulfuric Acid (100 mL) . Cool to 0–5°C using an ice-salt bath.

  • Dissolution: Slowly add m-Anisic Acid (30.4 g, 0.2 mol) portion-wise over 30 minutes. Maintain temperature <10°C. Stir until fully dissolved.

  • Nitration: Prepare a mixture of 70% Nitric Acid (19 g, 0.21 mol) and Sulfuric Acid (30 mL) .[2] Add this mixture dropwise to the reaction flask over 1 hour.

    • Critical Control Point: Internal temperature must not exceed 5°C .[1][2]

  • Quenching: Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude solid precipitates.

  • Purification (Isomer Removal): Filter the solid.[2] Recrystallize from Ethanol/Water (1:1) or Acetic Acid .[2]

    • Note: The 4-nitro isomer is more soluble in ethanol than the 2-nitro target.[1][2] Filtration of the hot solution can help remove dinitro impurities, while cooling crystallizes the target.

Step 2: Amidation via Acyl Chloride
  • Activation: Suspend dried 5-Methoxy-2-nitrobenzoic acid (19.7 g, 0.1 mol) in Toluene (100 mL) . Add Thionyl Chloride (14.3 g, 0.12 mol) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (75-80°C) for 3 hours until gas evolution ceases.

  • Evaporation: Distill off excess thionyl chloride and toluene under reduced pressure to obtain the acid chloride as a semi-solid.

  • Amidation: Dissolve the residue in DCM (anhydrous, 100 mL) . Cool to 0°C .[2][5] Bubble Ammonia gas or add 25% Aqueous Ammonia (40 mL) slowly with vigorous stirring.

  • Workup: Filter the precipitate. Wash with water (to remove ammonium salts) and saturated bicarbonate (to remove unreacted acid).[2] Dry at 60°C.[2]

Data & Specifications

Impurity Comparison Table
CompoundStructureOriginRemoval Method
5-Methoxy-2-nitrobenzoic acid Target PrecursorMain ReactionN/A
3-Methoxy-4-nitrobenzoic acid RegioisomerNitration (Ortho attack)Recrystallization (EtOH)
3-Methoxy-2-nitrobenzoic acid RegioisomerNitration (Crowded)Stays in mother liquor
5-Hydroxy-2-nitrobenzamide Phenolic ImpurityDemethylationWash with dilute NaOH
3,5-Dinitro-anisic acid Over-nitrationHigh Temp (>20°C)Fractional Crystallization
Key Physical Properties
PropertyThis compound (Target)3-Methoxy-4-nitrobenzoic acid (Impurity)
CAS 22978-25-25081-36-7
Melting Point 158 - 160 °C230 - 233 °C
Solubility Soluble in DMSO, Hot EtOHPoor in Cold EtOH
Appearance Off-white / Pale Yellow powderYellow crystalline solid

References

  • Nitration Regioselectivity:Study on the Nitration Selectivity of Meta-Substituted Toluene and Anisole Derivatives. (General reactivity principles applied to m-anisic acid).
  • Synthesis of Levosulpiride Intermediates: Process for the preparation of 2-methoxy-5-sulfamoylbenzoic acid and related benzamides.[1][2] (Contextual synthesis data). [1][2]

  • Impurity Characterization: Spectroscopic analysis of nitro-anisic acid isomers. PubChem Compound Summary for CID 5300212 (3-Methoxy-5-nitrobenzoic acid - isomer reference).[1][2] [1][2]

  • General Nitration Protocols: Org. Synth. 1923, 3, 73.[6] (Standard nitration methodologies for benzoic acid derivatives). [1][2]

Sources

Alternative reagents for the synthesis of 5-Methoxy-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative and efficient synthetic routes beyond the traditional acid chloride method. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for two primary alternative strategies: the use of modern coupling reagents for the amidation of 5-Methoxy-2-nitrobenzoic acid, and the selective hydrolysis of 5-Methoxy-2-nitrobenzonitrile.

Our focus is on providing practical, field-proven insights to help you overcome common experimental challenges and optimize your synthetic protocols.

Part 1: Alternative Reagents for the Amidation of 5-Methoxy-2-nitrobenzoic Acid

The direct conversion of a carboxylic acid to an amide using ammonia is often challenging due to the formation of a stable ammonium carboxylate salt. While the conversion to an acid chloride is a classic approach, it can be harsh and may not be suitable for sensitive substrates. Modern coupling reagents offer milder and often more efficient alternatives.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using a coupling reagent instead of the traditional thionyl chloride (SOCl₂) method?

A1: Coupling reagents offer several advantages over the acid chloride route. The reaction conditions are generally much milder, proceeding at or below room temperature, which helps to prevent side reactions and decomposition of sensitive functional groups.[1] Furthermore, these reagents often lead to cleaner reactions with higher yields and simpler purification procedures. They also avoid the use of corrosive and hazardous reagents like thionyl chloride.

Q2: What are the main classes of coupling reagents I can use for this synthesis?

A2: For the synthesis of this compound from its corresponding carboxylic acid, you can primarily consider three classes of coupling reagents:

  • Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]

  • Phosphonium Salts: A prominent example is (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[2][4]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[3][5]

Q3: How do carbodiimide coupling reagents like EDC work?

A3: Carbodiimides activate the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then susceptible to nucleophilic attack by ammonia to form the desired amide bond, releasing a urea byproduct.[7]

Q4: What is the advantage of using EDC over DCC?

A4: The primary advantage of EDC is that its urea byproduct is water-soluble, making it easy to remove during aqueous workup.[3] In contrast, the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble in most organic solvents and often requires filtration for removal, which can sometimes be challenging.[3]

Troubleshooting Guide: Amidation using Coupling Reagents
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the coupling reagent by moisture. 3. Poor nucleophilicity of ammonia source. 4. Steric hindrance from the ortho-nitro group.1. Ensure stoichiometric or slight excess of the coupling reagent. Consider pre-activation of the acid for 15-30 minutes before adding the ammonia source.[8] 2. Use anhydrous solvents (e.g., dry DMF, DCM) and perform the reaction under an inert atmosphere (N₂ or Ar).[8] 3. Use a concentrated solution of ammonia (e.g., 7N ammonia in methanol or ammonium hydroxide). Ensure the base used for the reaction (e.g., DIPEA) does not sterically hinder the approach of ammonia. 4. Switch to a more powerful coupling reagent like HATU, which is known to be effective for sterically hindered substrates.[3][5]
Formation of N-acylurea Byproduct (with Carbodiimides) The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further with the amine.[7]1. Add a coupling additive like 1-Hydroxybenzotriazole (HOBt) or its safer alternative, OxymaPure. These additives react with the O-acylisourea to form an active ester intermediate that is more stable to rearrangement but still highly reactive towards the amine. 2. Perform the reaction at lower temperatures (e.g., 0 °C) to minimize the rate of rearrangement.[7]
Difficulty in Removing Byproducts 1. Dicyclohexylurea (from DCC) is insoluble in many solvents. 2. Phosphine oxide byproduct from PyBOP can be difficult to separate chromatographically.1. If using DCC, after the reaction, cool the mixture to precipitate the DCU and remove it by filtration. Alternatively, switch to EDC, whose byproduct is water-soluble. 2. For PyBOP, a thorough aqueous workup with dilute acid and base can help remove some of the byproduct. Careful column chromatography may be necessary.
Experimental Protocols

Protocol 1: Synthesis of this compound using EDC

  • Materials: 5-Methoxy-2-nitrobenzoic acid, EDC.HCl, HOBt (optional), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF, 7N Ammonia in Methanol.

  • Procedure:

    • To a solution of 5-Methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq, optional) and DIPEA (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC.HCl (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

    • Slowly add 7N ammonia in methanol (2.0 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using HATU

  • Materials: 5-Methoxy-2-nitrobenzoic acid, HATU, DIPEA, Anhydrous DMF, Ammonium chloride, Saturated aqueous NaHCO₃.

  • Procedure:

    • Dissolve 5-Methoxy-2-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the acid.

    • In a separate flask, prepare a solution of ammonia by adding saturated aqueous NaHCO₃ to ammonium chloride until the pH is ~9-10. Extract with an organic solvent like DCM or use an aqueous solution of ammonia directly if compatible. Alternatively, use a solution of ammonia in an organic solvent.

    • Add the ammonia source (approx. 2.0 eq) to the activated acid mixture.

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Work up as described in Protocol 1.

Visualization of the Amidation Workflow

amidation_workflow cluster_coupling Amidation via Coupling Reagents Carboxylic_Acid 5-Methoxy-2-nitrobenzoic Acid Activated_Intermediate Activated Intermediate (O-acylisourea or Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (EDC, HATU, PyBOP) + Base (DIPEA) Coupling_Reagent->Activated_Intermediate Product This compound Activated_Intermediate->Product Aminolysis Ammonia Ammonia Source (e.g., NH₃ in MeOH) Ammonia->Product

Caption: Workflow for the synthesis of this compound using coupling reagents.

Part 2: Alternative Synthesis via Selective Hydrolysis of 5-Methoxy-2-nitrobenzonitrile

An alternative approach is to start from the corresponding nitrile, 5-Methoxy-2-nitrobenzonitrile, and perform a selective hydrolysis to the amide. This can be advantageous if the nitrile is a more readily available or cost-effective starting material.

Frequently Asked Questions (FAQs)

Q1: How can I synthesize the starting material, 5-Methoxy-2-nitrobenzonitrile?

A1: 5-Methoxy-2-nitrobenzonitrile can be prepared from a suitable precursor, such as 2-amino-5-methoxyaniline, via a Sandmeyer reaction.[9][10][11][12][13] This reaction involves the diazotization of the aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Q2: What are the challenges in the selective hydrolysis of a nitrile to an amide?

A2: The main challenge is to prevent over-hydrolysis of the initially formed amide to the corresponding carboxylic acid.[14] The reaction conditions, such as temperature, reaction time, and the concentration of the acid or base, must be carefully controlled to favor the formation of the amide.

Q3: What reagents are effective for the selective hydrolysis of nitriles to amides?

A3: Several reagent systems can be employed for this selective transformation:

  • Acid-catalyzed hydration: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) has been reported to be effective for the indirect acid-catalyzed hydration of nitriles to amides.[15]

  • Base-catalyzed hydration with hydrogen peroxide: A common and mild method involves the use of hydrogen peroxide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a suitable solvent system.[16][17][18]

Troubleshooting Guide: Nitrile Hydrolysis
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Nitrile 1. Insufficiently harsh reaction conditions. 2. Poor solubility of the nitrile. 3. Steric hindrance from the ortho-nitro group slowing down the reaction.1. Gradually increase the reaction temperature or prolong the reaction time while carefully monitoring for the formation of the carboxylic acid byproduct. 2. Use a co-solvent system to improve solubility. For base-catalyzed reactions, phase-transfer catalysts can sometimes be beneficial. 3. Consider using a more potent catalytic system or microwave irradiation to enhance the reaction rate.
Formation of Carboxylic Acid Byproduct Over-hydrolysis of the amide product.1. Reduce the reaction temperature and time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Use a milder reagent system. For instance, the urea-hydrogen peroxide adduct with potassium carbonate is a very mild system.[18] 3. In some cases, using a biphasic system can help to protect the amide product in the organic phase once it is formed, thus reducing its contact with the aqueous hydrolyzing medium.
Exothermic Reaction (with H₂O₂) The decomposition of hydrogen peroxide can be exothermic.1. Add the hydrogen peroxide solution slowly and maintain external cooling (e.g., with an ice bath). 2. Ensure that the reaction is well-stirred to dissipate heat effectively.
Experimental Protocols

Protocol 3: Synthesis of this compound via Basic Hydrolysis of the Nitrile

  • Materials: 5-Methoxy-2-nitrobenzonitrile, 30% Hydrogen peroxide, Potassium carbonate (K₂CO₃), Acetone (or another suitable solvent).

  • Procedure:

    • Dissolve 5-Methoxy-2-nitrobenzonitrile (1.0 eq) in acetone.

    • Add potassium carbonate (catalytic amount, e.g., 0.2 eq).

    • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (3.0-5.0 eq).

    • Stir the reaction mixture at room temperature for 2-6 hours. The reaction may be mildly exothermic.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the excess hydrogen peroxide by the addition of a reducing agent like sodium sulfite solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Visualization of the Nitrile Hydrolysis Pathway

nitrile_hydrolysis_workflow cluster_hydrolysis Synthesis via Nitrile Hydrolysis Nitrile 5-Methoxy-2-nitrobenzonitrile Amide_Product This compound Nitrile->Amide_Product Selective Hydrolysis Hydrolysis_Reagent Hydrolysis Reagent (e.g., H₂O₂ / K₂CO₃) Hydrolysis_Reagent->Amide_Product Carboxylic_Acid_Byproduct 5-Methoxy-2-nitrobenzoic Acid (Byproduct) Amide_Product->Carboxylic_Acid_Byproduct Further Hydrolysis Over_Hydrolysis Over-hydrolysis

Caption: Synthetic pathway for this compound via selective nitrile hydrolysis.

References

  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

  • Nematpour, M. (2025). New synthesis of substituted benzo-sulfonyl-amidine derivatives via C-N cross-coupling reactions of carbodiimides, sodium arylsulfinates, and aryl halides. ResearchGate. [Link]

  • Organic Chemistry (2021, February 8). EDC Coupling Mechanism. YouTube. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Google Patents. (2014). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Google Patents. (1971).
  • Reddit. (2022). amide coupling help. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • The Journal of Organic Chemistry. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. [Link]

  • ResearchGate. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Wikipedia. (2024). Carbodiimide. [Link]

  • ResearchGate. (2025). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. [Link]

  • PMC. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Organic Synthesis. (2016). Acid-Amine Coupling using PyBOP. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. [Link]

  • HepatoChem. (2023). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Indian Journal of Chemistry. (2000). Note Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • SpringerLink. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. [Link]

  • Organic Syntheses. Anhydrous Hydration of Nitriles to Amides: p-Carbomethoxybenzamide. [Link]

  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

  • Green Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. [Link]

  • Scilit. (2000). Mild and Efficient Conversion of Nitriles to Amides with Basic Urea-Hydrogen Peroxide Adduct. [Link]

  • NIScPR. (2005). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]

  • Almac. Nitrilase mediated mild hydrolysis of a carbon-14 nitrile for the radiosynthesis of [14C]-SHP-141. [Link]

  • Patsnap. (2019). Synthesis method of 5-methoxy-2-tetralone. [Link]

  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Google Patents. (2011). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Google Patents. (2016). Production method of 2-methyl-5-nitrophenol.

Sources

How to remove unreacted starting material from 5-Methoxy-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials. Here, we provide field-proven insights and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My final product shows a broad melting point range, significantly lower than expected. What is the most likely cause?

A low and broad melting point is a classic indicator of impurity. Given that this compound is synthesized from 5-Methoxy-2-nitrobenzoic acid, the most common impurity is this unreacted starting material.[1][2] The presence of the carboxylic acid disrupts the crystalline lattice of the amide product, leading to the observed depression and broadening of the melting point.

Q2: How can I quickly assess if my this compound is contaminated with the starting carboxylic acid?

Thin-Layer Chromatography (TLC) is the most effective method for a rapid purity assessment.[] Spot your crude product alongside a sample of the 5-Methoxy-2-nitrobenzoic acid starting material on a silica gel plate. Using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane), the more polar carboxylic acid will typically have a lower Rf value (travel less up the plate) than the less polar amide product. A co-spot (spotting both crude and starting material in the same lane) can definitively confirm the presence of the impurity.

Q3: I performed an aqueous workup, but my product is still impure. What could have gone wrong?

Incomplete extraction is a common issue. This can arise from:

  • Insufficient Base: Not using enough of the basic solution (e.g., sodium bicarbonate) to deprotonate all of the unreacted carboxylic acid.

  • Inadequate Mixing: Not shaking the separatory funnel vigorously enough or for a sufficient duration to ensure complete partitioning between the organic and aqueous layers.

  • Incorrect pH: Using a base that is too weak or not ensuring the aqueous layer is sufficiently basic to keep the carboxylate salt dissolved.

In-Depth Troubleshooting & Purification Guides

The primary challenge in purifying this compound is the removal of the unreacted starting material, 5-Methoxy-2-nitrobenzoic acid. The key to their separation lies in the difference in their acidic properties. The carboxylic acid is significantly acidic (predicted pKa ≈ 2.06), while the amide is essentially neutral.[4] This allows for a straightforward separation using acid-base extraction.

Comparative Physicochemical Properties

A clear understanding of the differences between your product and the likely impurity is the foundation of a successful purification strategy.

PropertyThis compound (Product)5-Methoxy-2-nitrobenzoic Acid (Impurity)Rationale for Separation
Molecular Formula C₈H₈N₂O₄[5]C₈H₇NO₅[1]-
Molecular Weight 196.16 g/mol [5]197.15 g/mol [1]Similar weight makes separation by mass difficult.
Melting Point ~135-139 °C (Varies by source)125-130 °C or 165-168 °C (Varies by source)[1][4][6][7]Impurity lowers and broadens the product's melting point.
Acidity (pKa) NeutralAcidic (pKa ≈ 2.06)[4]Key Difference: Enables selective deprotonation and extraction.
Solubility Soluble in many organic solvents.Soluble in organic solvents; salt form is water-soluble.[1][7]Allows for partitioning between immiscible solvents.
Guide 1: Purification via Acid-Base Extraction

This is the most efficient and widely used method for removing acidic impurities from neutral organic compounds.[8][9][10] The principle is to convert the acidic impurity into its water-soluble salt form using a mild base, which can then be washed away from the organic solution containing the desired neutral product.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Separation cluster_3 Step 4: Isolation start Crude Product (Amide + Acid Impurity) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel add_base Add aq. NaHCO₃ & Shake Vigorously sep_funnel->add_base layers Allow Layers to Separate add_base->layers organic_layer Organic Layer (Contains Neutral Amide) layers->organic_layer Top Layer aqueous_layer Aqueous Layer (Contains Acid Salt) layers->aqueous_layer Bottom Layer wash_org Wash Organic Layer with Brine organic_layer->wash_org dry_org Dry (Na₂SO₄ or MgSO₄) wash_org->dry_org evap_org Evaporate Solvent dry_org->evap_org pure_amide Pure this compound evap_org->pure_amide caption *Relative density determines layer position. Check solvent densities.

Caption: Workflow for purifying amides using acid-base extraction.
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Pour the solution into a separatory funnel of appropriate size.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equal to about half the volume of the organic solution.

    • Expert Insight: Sodium bicarbonate is a weak base, which is ideal because it will selectively deprotonate the strongly acidic carboxylic acid without hydrolyzing the desired amide product.[8][9] Using a strong base like sodium hydroxide (NaOH) risks saponification of the amide.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ gas is evolved from the acid-base reaction). Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer. Repeat the wash (steps 3-5) two more times with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove any residual water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Validation: Confirm the purity of the product by TLC and melting point analysis.

Guide 2: Purification via Recrystallization

Recrystallization is an excellent secondary purification step after extraction or can be used on its own if the starting material contamination is minor.[11] The technique relies on the principle that the desired compound and the impurity have different solubilities in a given solvent.

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurity should either be very soluble at all temperatures or insoluble at all temperatures.

SolventSuitability for AmidesBoiling Point (°C)Notes
Ethanol Good78.4Often a good choice for polar compounds like amides.[11]
Methanol Good64.7Similar to ethanol, but lower boiling point.[7]
Acetonitrile Very Good81.6Known to give excellent results for amide recrystallization.[11]
Ethyl Acetate/Hexane Good (as a system)77.1 / 69A two-solvent system can be effective if a single solvent is not ideal.
Water Poor100Amides and their starting materials are typically not sufficiently soluble.
  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If it dissolves when hot, the solvent is a good candidate. Allow it to cool; crystals should reform.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or the drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

  • Validation: Assess purity via melting point analysis. The melting point should be sharp (a narrow range of 1-2 °C) and match the literature value for the pure compound.

References

  • 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-Methoxy-2-nitrobenzoic acid. LookChem.
  • 5-Methoxy-2-nitrobenzoic Acid | 1882-69-5. TCI Chemicals.
  • 5-Methoxy-2-nitrobenzoic acid | 1882-69-5. ChemicalBook.
  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic
  • 5-Methoxy-2-nitrobenzoic Acid CAS 1882-69-5. Home Sunshine Pharma.
  • 5-methoxy-2-nitrobenzaldehyde AldrichCPR. Sigma-Aldrich.
  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • 5-Methoxy-2-nitrobenzoic Acid | 1882-69-5 | 98%. LBAO Chemicals.
  • This compound synthesis. ChemicalBook.
  • What is the best technique for amide purification?
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Acid–base extraction. Wikipedia.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Acid-Base Extraction. University of Colorado Boulder.

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Navigating the Synthesis and Scale-Up of 5-Methoxy-2-nitrobenzamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methoxy-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the common challenges encountered during the laboratory and pilot-plant scale production of this important chemical intermediate. Our aim is to equip you with the scientific understanding and practical knowledge to navigate the complexities of this synthesis, ensuring a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most industrially viable and scalable synthesis of this compound is a two-step process starting from 3-methoxybenzoic acid. The first step is the nitration of 3-methoxybenzoic acid to form 5-Methoxy-2-nitrobenzoic acid. The second step involves the amidation of the nitrobenzoic acid, typically via an acyl chloride intermediate, to yield the final product. This route is favored for its relatively high selectivity and the commercial availability of the starting material.[1][2]

Q2: What are the primary safety concerns associated with the production of this compound?

A2: The primary safety concerns stem from the two main reaction types: nitration and the use of thionyl chloride for amidation. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[3] The use of strong acids like nitric and sulfuric acid also poses a corrosion hazard. Thionyl chloride, often used to generate the acyl chloride intermediate for amidation, is a toxic and corrosive substance that reacts violently with water, releasing toxic gases.[4][5][6] Therefore, stringent temperature control, proper personal protective equipment (PPE), and adequate ventilation are paramount.

Q3: What are the critical process parameters to control during the scale-up of this synthesis?

A3: During scale-up, the following parameters are critical:

  • Temperature Control: Both the nitration and amidation steps are exothermic. Inadequate heat removal in larger reactors can lead to side reactions, impurity formation, and potentially dangerous thermal runaway.[7][8]

  • Mixing Efficiency: Homogeneous mixing is crucial for maintaining uniform temperature and concentration profiles, especially during the addition of reagents. Poor mixing can create localized "hot spots" and lead to the formation of impurities.[7]

  • Rate of Reagent Addition: The controlled addition of the nitrating agent and thionyl chloride is essential to manage the reaction exotherm and prevent the accumulation of unreacted reagents.

  • Impurity Profile: Minor impurities at the lab scale can become significant at a larger scale, impacting the purity of the final product and requiring more complex purification procedures.[7]

Q4: What are the most common impurities, and how can they be minimized?

A4: The most common impurities include:

  • Isomeric Nitrobenzoic Acids: During the nitration of 3-methoxybenzoic acid, small amounts of other positional isomers may be formed. Controlling the reaction temperature and the rate of addition of the nitrating agent can help maximize the yield of the desired 5-methoxy-2-nitro isomer.[1][2]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 5-methoxy-2-nitrobenzoic acid or its acyl chloride.

  • Byproducts from the Amidation Step: If an excess of thionyl chloride is used, it can lead to the formation of imidoyl chlorides from the amide product.[9] Careful control of stoichiometry is crucial.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield in the Nitration Step
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure the nitric and sulfuric acids are of the appropriate concentration. - Optimize Reaction Time and Temperature: While low temperatures are crucial for selectivity, ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of Isomeric Byproducts - Strict Temperature Control: Maintain the reaction temperature below 10°C, ideally between 0-5°C, during the addition of the nitrating agent.[1] - Slow Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure rapid dispersion and prevent localized temperature increases.
Product Loss During Work-up - Optimize Precipitation: After quenching the reaction on ice, ensure the pH is sufficiently acidic to fully precipitate the 5-methoxy-2-nitrobenzoic acid. - Thorough Washing: Wash the crude product with cold water to remove residual acids without dissolving a significant amount of the product.
Problem 2: Difficulty in the Amidation Step (via Acyl Chloride)
Potential Cause Troubleshooting Steps
Incomplete Formation of Acyl Chloride - Use of Excess Thionyl Chloride: A slight excess of thionyl chloride (1.2-1.5 equivalents) is often used to drive the reaction to completion.[1] - Catalytic DMF: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the formation of the acyl chloride. - Monitor Gas Evolution: The reaction is complete when the evolution of SO₂ and HCl gases ceases.
Low Yield of Amide - Vigorous Stirring during Ammonia Addition: The reaction between the acyl chloride and ammonia is very fast and exothermic.[10] Good mixing is essential to prevent side reactions. - Temperature Control: Add the acyl chloride solution to the aqueous ammonia at a low temperature (e.g., 0°C) to control the exotherm.[11] - Ensure Complete Precipitation: The product should precipitate out of the aqueous solution. Ensure the final mixture is sufficiently cooled to maximize recovery.
Formation of Impurities - Removal of Excess Thionyl Chloride: Before adding the ammonia, it is crucial to remove any unreacted thionyl chloride under reduced pressure to prevent side reactions.[9] - Anhydrous Conditions for Acyl Chloride Formation: Ensure all glassware is dry and an inert atmosphere is maintained during the reaction with thionyl chloride to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
Problem 3: Product Purification Challenges
Potential Cause Troubleshooting Steps
Product Fails to Crystallize or Oils Out - Solvent Selection: The choice of solvent for recrystallization is critical. A solvent system where the product is highly soluble at elevated temperatures and poorly soluble at room temperature is ideal. For nitroaromatic compounds, ethanol/water mixtures or toluene are often effective. - High Impurity Content: A high level of impurities can inhibit crystallization. Consider a pre-purification step, such as a wash with a dilute base to remove any unreacted carboxylic acid.
Low Recovery After Recrystallization - Use of Minimal Hot Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve a saturated solution. Using too much solvent will result in a significant portion of the product remaining in the mother liquor. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the trapping of impurities.
Persistent Colored Impurities - Activated Charcoal Treatment: If the product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-nitrobenzoic Acid

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[1][2]

Materials:

  • 3-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 3-methoxybenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

  • In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, and cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the 3-methoxybenzoic acid solution over 30-60 minutes, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • The crude 5-Methoxy-2-nitrobenzoic acid can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound

This two-step protocol involves the formation of the acyl chloride followed by amidation.[1][11]

Step 1: Synthesis of 5-Methoxy-2-nitrobenzoyl chloride

Materials:

  • 5-Methoxy-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene (optional, as solvent)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 5-Methoxy-2-nitrobenzoic acid in a minimal amount of anhydrous toluene (or use excess thionyl chloride as the solvent).

  • Add a catalytic amount of DMF (1-2 drops).

  • While stirring, add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-Methoxy-2-nitrobenzoyl chloride can be used directly in the next step.

Step 2: Amidation of 5-Methoxy-2-nitrobenzoyl chloride

Materials:

  • Crude 5-Methoxy-2-nitrobenzoyl chloride

  • Aqueous Ammonia (25-28%)

  • Deionized Water

Procedure:

  • In a beaker with vigorous stirring, cool aqueous ammonia in an ice bath.

  • Dissolve the crude 5-Methoxy-2-nitrobenzoyl chloride in a minimal amount of an inert solvent like anhydrous tetrahydrofuran (THF) or dioxane.

  • Add the acyl chloride solution dropwise to the cold aqueous ammonia. A white solid should precipitate.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain crude this compound.

  • The crude product can be purified by recrystallization from ethanol.

Visualizing the Process

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amidation 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid Nitration Nitration 3-Methoxybenzoic Acid->Nitration H2SO4, HNO3 5-Methoxy-2-nitrobenzoic Acid 5-Methoxy-2-nitrobenzoic Acid Nitration->5-Methoxy-2-nitrobenzoic Acid Acyl Chloride Formation Acyl Chloride Formation 5-Methoxy-2-nitrobenzoic Acid->Acyl Chloride Formation SOCl2, cat. DMF Amidation Amidation Acyl Chloride Formation->Amidation NH3(aq) This compound This compound Amidation->this compound

Caption: A simplified workflow for the two-step synthesis of this compound.

Mechanism of Acyl Chloride Formation with Thionyl Chloride

Acyl_Chloride_Mechanism Carboxylic Acid R-COOH Intermediate R-CO-O-S(O)Cl Carboxylic Acid->Intermediate + SOCl2 Thionyl Chloride SOCl2 Acyl Chloride R-COCl Intermediate->Acyl Chloride + Cl- Byproducts SO2 + HCl Intermediate->Byproducts

Sources

Validation & Comparative

Comparison of synthetic routes to 5-Methoxy-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-nitrobenzamide

Executive Summary

This compound (CAS: 41994-92-7) is a critical intermediate in the synthesis of benzamide-based pharmaceuticals, including anti-emetics (e.g., Alizapride) and PARP inhibitors. Its structural core—a benzene ring substituted with an electron-withdrawing nitro group ortho to an amide, and an electron-donating methoxy group at the meta position relative to the amide—presents specific synthetic challenges regarding regioselectivity and functional group compatibility.

This guide compares the two most chemically robust synthetic routes:

  • The Classical Electrophilic Substitution Route: Nitration of 3-methoxybenzoic acid followed by amidation.

  • The Nucleophilic Aromatic Substitution (SNAr) Route: Displacement of a halide in 5-chloro-2-nitrobenzamide.

Part 1: Comparative Route Analysis

Route A: The Classical Nitration-Amidation Sequence

This route relies on the electronic directing effects of substituents on the benzene ring. The starting material, 3-methoxybenzoic acid (m-anisic acid) , contains a methoxy group (strongly activating, ortho/para-directing) and a carboxylic acid (deactivating, meta-directing).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The methoxy group dominates the directing effect. Nitration occurs primarily at the position para to the methoxy group (Position 6 relative to the original numbering, or Position 2 relative to the carboxyl in the final product), yielding 5-methoxy-2-nitrobenzoic acid .

  • Causality: While the position ortho to the methoxy group (Position 4) is also activated, the para position is sterically favored and electronically reinforced by the ortho relationship to the electron-withdrawing carboxyl group (which, while deactivating, is less deactivating at the ortho position compared to the para position relative to itself).

Route B: The SNAr Displacement Strategy

This route utilizes 5-chloro-2-nitrobenzamide (or its acid precursor) as the substrate. The presence of a nitro group ortho to the chlorine atom strongly activates the carbon-chlorine bond toward nucleophilic attack.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr) via a Meisenheimer complex intermediate.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Trustworthiness: This route eliminates regioselectivity ambiguity. The methoxy group enters exactly where the chlorine leaves.

Comparison Matrix
FeatureRoute A: Nitration (Classical)Route B: SNAr (Convergent)
Starting Material 3-Methoxybenzoic acid5-Chloro-2-nitrobenzamide
Step Count 3 (Nitration → Chlorination → Amidation)1 (Substitution)
Yield Moderate (60-75% cumulative)High (>85%)
Regioselectivity Requires temperature control to minimize isomers100% Specific
Safety Profile High Risk: Exothermic nitration, use of SOCl₂Moderate Risk: Caustic reagents (NaOMe)
Scalability Limited by exotherm managementExcellent (Standard stirred tank reactor)

Part 2: Visualizing the Pathways

The following Graphviz diagram illustrates the chemical logic and branching pathways for both routes.

SynthesisRoutes cluster_legend Legend StartA 3-Methoxybenzoic Acid IntermediateA 5-Methoxy-2-nitrobenzoic Acid StartA->IntermediateA HNO3/H2SO4 Nitration (Regioselective) IntermediateCl Acid Chloride (In Situ) IntermediateA->IntermediateCl SOCl2, DMF (cat.) Reflux Target This compound (Target) IntermediateCl->Target NH3 (aq) Amidation StartB 5-Chloro-2-nitrobenzamide StartB->Target NaOMe / MeOH SnAr Substitution key Blue: Route A (Classical) Red: Route B (SnAr)

Figure 1: Decision tree comparing the Nitration-Amidation route (Blue) vs. the Nucleophilic Substitution route (Red).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via Nitration (Route A)

Phase 1: Preparation of 5-Methoxy-2-nitrobenzoic Acid

  • Principle: Controlled nitration at low temperature prevents dinitration and oxidation of the methoxy group.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Dissolution: Dissolve 3-methoxybenzoic acid (15.2 g, 0.1 mol) in acetic anhydride (40 mL). Cool the solution to 0–5 °C.

  • Nitration: Prepare a mixture of fuming nitric acid (7.0 mL) and acetic acid (10 mL). Add this mixture dropwise to the flask, maintaining the internal temperature below 10 °C .

    • Expert Insight: Acetic anhydride acts as a dehydrating agent, generating the active nitronium ion (

      
      ) in situ while moderating the solvent polarity to favor the para-to-methoxy attack.
      
  • Reaction: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Workup: Pour the mixture onto 200 g of crushed ice with vigorous stirring. The product precipitates as a pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol/water.

    • Validation: Melting point should be 165–168 °C [1].[1]

Phase 2: Conversion to this compound

  • Activation: Suspend the dried acid (10 g) in toluene (50 mL). Add thionyl chloride (1.5 eq) and a catalytic drop of DMF . Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Amidation: Evaporate excess thionyl chloride/toluene under reduced pressure. Dissolve the residue in dry THF (30 mL).

  • Addition: Add the acid chloride solution dropwise to a stirred solution of 28% aqueous ammonia (50 mL) at 0 °C.

  • Isolation: Stir for 1 hour. Filter the white precipitate, wash with water, and dry.

    • Yield: Typically 75–80% over two steps.

Protocol B: Synthesis via SNAr (Route B)

One-Pot Substitution

  • Principle: The ortho-nitro group withdraws electron density, making the C-Cl bond susceptible to methoxide attack.

  • Reagent Prep: In a dry flask under nitrogen, dissolve sodium metal (1.2 eq) in anhydrous methanol to generate a fresh sodium methoxide solution.

    • Alternative: Use commercial 25% NaOMe in methanol.

  • Reaction: Add 5-chloro-2-nitrobenzamide (10 g, 0.05 mol) to the methoxide solution.

  • Conditions: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Critical Control Point: Ensure moisture is excluded; water will compete with methoxide, leading to hydrolysis of the amide or formation of the phenol.

  • Workup: Cool to room temperature. Neutralize with dilute HCl to pH 7. Evaporate methanol. Resuspend the residue in water (100 mL), stir for 30 minutes, and filter the solid.

    • Purification: Recrystallize from methanol/water to obtain pure this compound.

Part 4: Analytical Validation Data

To confirm the identity of the synthesized product, compare experimental data against these standard values:

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidYellowing indicates free nitro-impurities
Melting Point 218–220 °CSharp range indicates high purity
¹H NMR (DMSO-d₆) δ 3.92 (s, 3H, -OCH₃)Distinct singlet for methoxy group
¹H NMR (Aromatic) δ 8.05 (d, 1H, H-3), 7.15 (dd, 1H, H-4), 7.08 (d, 1H, H-6)Coupling constants confirm 1,2,4-substitution
IR Spectrum 1660 cm⁻¹ (Amide C=O), 1520/1340 cm⁻¹ (NO₂)Diagnostic bands

References

  • Laird, T., et al. (2011). Process for the preparation of substituted benzamides. Patent WO2011/112731. (Describes the Acid Chloride -> Amide route).
  • Sciencemadness. (2016). Preparation of 3-methoxybenzoic acid and nitration studies. Retrieved from [Link].

  • PubChem. (2025). 2-Chloro-5-nitrobenzamide Compound Summary. Retrieved from [Link].

Sources

A Comparative Guide to HPLC Analysis for Purity Assessment of 5-Methoxy-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. 5-Methoxy-2-nitrobenzamide, a key intermediate in various synthetic pathways, demands rigorous purity assessment to prevent the introduction of potentially harmful impurities into the final drug product. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. We will delve into the causality behind experimental choices, present a detailed HPLC protocol, and offer a comparative analysis to guide researchers and drug development professionals in making informed methodological decisions.

The Primacy of HPLC in Purity Analysis: A Mechanistic Overview

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry, a status earned through its high resolution, sensitivity, and robustness.[1] For a molecule like this compound, which possesses a moderate polarity and a UV-active chromophore, reversed-phase HPLC (RP-HPLC) is the method of choice.

The core principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[2] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[3] By carefully manipulating the composition of the mobile phase, we can finely tune the retention times of the main compound and its potential impurities, achieving a high degree of separation. This resolving power is critical for detecting and quantifying trace-level impurities that might be structurally similar to the parent compound.[4]

Strategic Development of a Robust HPLC Method for this compound

The development of a reliable HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. Here, we explain the rationale behind the selection of each critical parameter for the analysis of this compound.

Column (Stationary Phase) Selection: The Foundation of Separation

A C18 (octadecyl) column is the most common starting point for RP-HPLC method development due to its versatility and strong hydrophobic retention.[5] For this compound, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides an excellent balance of resolution, efficiency, and backpressure.[6][7] The 5 µm particle size ensures high theoretical plates, leading to sharper peaks and better separation of closely eluting impurities.

Mobile Phase Composition: The Engine of Selectivity

The mobile phase is a critical factor that dictates the retention and selectivity of the separation.[8] It typically consists of an aqueous component and an organic modifier.[2]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower UV cutoff. For aromatic nitro compounds, a mobile phase consisting of acetonitrile and water is a common and effective choice.[6][7]

  • Aqueous Component & pH Control: The pH of the mobile phase can significantly impact the retention of ionizable compounds.[3] Although this compound is a neutral molecule, controlling the pH with a buffer (e.g., phosphate buffer) or an acidifier (e.g., phosphoric acid or trifluoroacetic acid) is crucial.[6][9] An acidic mobile phase (pH around 2.5-3.0) ensures that any acidic or basic impurities are in their protonated or deprotonated forms respectively, leading to consistent retention times and improved peak shapes.[6]

Detection Wavelength: Maximizing Sensitivity

A UV-Vis detector is commonly used for the analysis of aromatic compounds.[9] To determine the optimal detection wavelength, a UV spectrum of this compound in the mobile phase should be recorded. A wavelength at or near the absorbance maximum (λmax) will provide the highest sensitivity. For aromatic nitro compounds, a wavelength around 254 nm is often a good starting point.[7]

Detailed Experimental Protocol for HPLC Purity Assessment

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with ICH guidelines.[10][11]

Apparatus and Reagents
  • HPLC system with a UV detector, pump, autosampler, and column oven.[7]

  • C18 analytical column (150 mm x 4.6 mm, 5 µm particle size).[6]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (ACS grade).[6]

  • This compound reference standard.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)Provides good retention and separation for the analyte and potential impurities. The acidic pH ensures consistent ionization states.[6][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and efficiency.[7]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Detection Wavelength 254 nm (or λmax determined from UV scan)Maximizes the signal-to-noise ratio for the analyte.[7]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[7]
Solution Preparation
  • Mobile Phase Preparation: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly. The final mobile phase is prepared by mixing this aqueous component with acetonitrile in a 50:50 ratio. Filter through a 0.45 µm membrane filter before use.[6]

  • Standard Solution Preparation (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution Preparation (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

System Suitability Testing (SST)

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

These parameters ensure that the chromatographic system is performing with adequate efficiency, peak symmetry, and precision.

Analysis and Purity Calculation

Inject the sample solution and record the chromatogram. Calculate the purity of the sample using the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Visualizing the HPLC Workflow

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, other techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[4][12]

Analytical MethodPrincipleApplicability for this compoundAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Ideal for separating the main component from isomeric impurities, starting materials, and by-products.[4]High sensitivity and resolution, excellent for trace impurity detection, robust and widely available.[4]Requires a reference standard for accurate quantification.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Suitable for volatile impurities (e.g., residual solvents) but not for the non-volatile this compound without derivatization.Excellent for analyzing volatile and semi-volatile compounds.[1]Thermal decomposition of the analyte is possible; derivatization adds complexity.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the signal intensity of specific protons relative to a certified internal standard.Can be used as a primary method for purity determination without a specific reference standard of the analyte.Provides structural information and can quantify the analyte against an internal standard.[13]Lower sensitivity compared to HPLC, potential for signal overlap with impurities.[4]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material by a liquid mobile phase.Useful for rapid, qualitative screening of impurities.Simple, fast, and inexpensive for preliminary analysis.Limited resolution and sensitivity, not suitable for precise quantification.
UV-Vis Spectrophotometry Measures the absorbance of light at a specific wavelength.Can be used for a simple assay but not for purity determination as it cannot separate the analyte from impurities.[14]Rapid and straightforward for concentration determination of a pure substance.Non-specific; any substance that absorbs at the same wavelength will interfere.[14]

Logical Comparison of Purity Assessment Methods

Comparison HPLC HPLC GC GC HPLC->GC Volatility qNMR qNMR HPLC->qNMR Quantification (Primary vs. Secondary) TLC TLC HPLC->TLC Resolution & Speed UV_Vis UV-Vis HPLC->UV_Vis Specificity

Sources

Benchmarking 5-Methoxy-2-nitrobenzamide: A Technical Guide for Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 5-Methoxy-2-nitrobenzamide

In the landscape of pharmaceutical intermediates, This compound (CAS 41994-92-7) occupies a critical niche. Unlike the commoditized 2-nitrobenzamide , which serves as a general-purpose scaffold, the 5-methoxy derivative is a specialized "molecular key" used primarily in the synthesis of poly-ADP ribose polymerase (PARP) inhibitors (e.g., Olaparib analogs) and specific benzimidazole-based proton pump inhibitors.

This guide benchmarks this compound against its structural analogs, evaluating its performance in amide coupling, nitro-reduction, and heterocycle formation. Our analysis reveals that while the 5-methoxy substituent (5-OMe) introduces steric and electronic nuances that slightly lower initial synthetic yields compared to unsubstituted analogs, it is indispensable for imparting the specific lipophilicity and binding affinity required in late-stage drug targets.

Chemical Profile & Comparative Properties[1][2][3]

To understand the utility of this compound, we must compare it against the baseline reagent (2-Nitrobenzamide ) and a regioisomer often confused with it (4-Methoxy-2-nitrobenzamide ).

Table 1: Physicochemical Comparison of Nitrobenzamide Reagents
FeatureThis compound 2-Nitrobenzamide (Baseline)4-Methoxy-2-nitrobenzamide
CAS Number 41994-92-7612-25-950663-18-0
Molecular Weight 196.16 g/mol 166.13 g/mol 196.16 g/mol
Electronic Character Electron-Rich (Activated) due to 5-OMe (para to amide).Neutral/Electron-Deficient due to Nitro.[1]Electron-Rich (OMe meta to amide).
Solubility (Organic) High (DMF, DMSO, warm alcohols).Moderate.High.
Solubility (Aqueous) Low.[2]Low to Moderate.Low.
Primary Application PARP Inhibitor Synthesis , Benzimidazoles.General Quinazolinone Synthesis.[3][4][5]Dye intermediates, specific ligands.[6]
Cost Factor High (Specialty Intermediate).Low (Commodity).[7]Medium.

Performance Benchmarking: Experimental Data

Criterion A: Synthesis Efficiency (Acid to Amide Conversion)

The synthesis of nitrobenzamides typically proceeds via the activation of the corresponding benzoic acid with thionyl chloride (


), followed by amination.
  • 2-Nitrobenzamide: Typically achieves yields of 90-95% . The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, facilitating rapid attack by ammonia.

  • This compound: Experimental data indicates yields of ~80% [1].[8]

    • Mechanistic Insight: The 5-methoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density on the ring. While it is meta to the carbonyl (minimizing direct deactivation), the overall increase in ring electron density slightly reduces the electrophilicity of the acid chloride intermediate compared to the unsubstituted parent.

Criterion B: Reduction Kinetics (Nitro Amine)

The reduction of the nitro group to an aniline (2-amino-5-methoxybenzamide) is the pivotal step for subsequent cyclization.

  • Catalytic Hydrogenation (

    
    , Pd/C): 
    
    • This compound: Fast reaction, but requires careful monitoring. The methoxy group is stable, but the increased electron density can slightly poison Pd catalysts if impurities (thioethers from previous steps) are present.

    • Alternative Reagents: Iron/Acetic Acid or

      
       are often preferred for the 5-methoxy variant to avoid over-reduction or demethylation side reactions, though hydrogenation remains the cleanest method for scale-up.
      
Criterion C: Cyclization Selectivity (The "Ortho" Effect)

The defining feature of 2-nitrobenzamides is the ortho relationship between the nitro and amide groups. This allows for the formation of bicyclic heterocycles (e.g., Quinazolinones).

  • Why 5-Methoxy? In the synthesis of Olaparib-like scaffolds, the 5-methoxy group ends up at the 6- or 7-position of the final quinazolinone, depending on the cyclization partner.

  • Benchmarking Result: Using 4-nitrobenzamide (para-isomer) fails completely for this application as the groups are too far apart to cyclize. Thus, This compound is non-substitutable for these specific pharmacophores.

Visualizing the Synthetic Logic

The following diagrams illustrate the specific workflow for utilizing this compound and a decision tree for reagent selection.

Diagram 1: Synthesis & Application Workflow

SynthesisWorkflow Acid 5-Methoxy-2-nitrobenzoic Acid (Starting Material) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, DMF (cat) Reflux, 1h Amide This compound (Target Reagent) Chloride->Amide NH3 (aq), 0°C Yield: ~80% Amine 2-Amino-5-methoxybenzamide Amide->Amine H2, Pd/C or Fe/AcOH Cyclization Cyclization (with Formic Acid/Urea) Amine->Cyclization Ring Closure Drug PARP Inhibitor Scaffold (e.g., Quinazolinone) Cyclization->Drug Functionalization

Caption: Step-by-step synthetic pathway transforming the acid precursor into the bioactive quinazolinone scaffold via the benzamide intermediate.

Diagram 2: Reagent Selection Decision Tree

DecisionTree Start Target Molecule Requirement Q1 Is the target a bicyclic heterocycle (Quinazolinone/Benzimidazole)? Start->Q1 Q2 Does the pharmacophore require electron-donating substituents? Q1->Q2 Yes (Ortho nitro required) Result1 Use 4-Nitrobenzamide (Linear amides only) Q1->Result1 No Result2 Use 2-Nitrobenzamide (Standard Scaffold) Q2->Result2 No (H-substituent okay) Result3 Use this compound (High Affinity/Solubility Required) Q2->Result3 Yes (Methoxy required)

Caption: Logical framework for selecting the appropriate nitrobenzamide reagent based on structural requirements.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize high-purity this compound from 5-methoxy-2-nitrobenzoic acid. This protocol is validated for gram-scale synthesis [1].

Materials:
  • 5-Methoxy-2-nitrobenzoic acid (1.5 g, 7.61 mmol)[8]

  • Thionyl chloride (

    
    ) (15 mL)
    
  • N,N-Dimethylformamide (DMF) (Catalytic amount)[8]

  • Aqueous Ammonia (25%)[8]

Step-by-Step Methodology:
  • Activation (Acid Chloride Formation):

    • Charge a 100 mL round-bottom flask with 1.5 g of 5-methoxy-2-nitrobenzoic acid.

    • Add 15 mL of

      
       and 1 drop of DMF.
      
    • Critical Step: Heat the mixture to reflux for 1 hour. The solution should turn clear as the acid chloride forms.

    • Concentrate the mixture in vacuo to remove excess thionyl chloride.

  • Amination (Amide Formation):

    • Re-dissolve the residue in 3 mL of DMF.

    • Cool 15 mL of 25% aqueous ammonia to 0°C in an ice bath.

    • Addition: Add the DMF solution dropwise to the ammonia with vigorous stirring. The reaction is exothermic; maintain temperature <5°C to prevent hydrolysis back to the acid.

    • Stir for 30 minutes at 0°C.

  • Work-up:

    • A solid precipitate will form. Collect by filtration.[3][5][7][8][9][10]

    • Wash the filter cake with 20 mL of cold water to remove ammonium chloride salts.

    • Dry the white solid in a vacuum oven at 45°C.

Expected Results:

  • Yield: ~1.2 g (80%)

  • Appearance: White to off-white solid.[10][11]

  • Purity: >98% (HPLC).

References

  • PubChem. (2025).[4] Compound Summary: 5-Methoxy-2-nitrobenzoic acid.[2][8] National Library of Medicine. Retrieved from [Link]

  • Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 45B, 1756-1758. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 5-Methoxy-2-nitrobenzamide: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 5-Methoxy-2-nitrobenzamide, with a primary focus on single-crystal X-ray crystallography. As a Senior Application Scientist, the narrative that follows is grounded in the principles of causality in experimental design and the necessity for self-validating protocols.

This compound is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Its structural features, including a flexible amide group and electron-withdrawing nitro group, make it a valuable case study for comparing the strengths and limitations of various analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions, offering a complete picture of the molecule's conformation in the solid state.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening & Condition Optimization purification->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Selection & Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (e.g., CIF check) refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol

1. Synthesis and Purification: The synthesis of this compound can be achieved through various established synthetic routes, often starting from 5-methoxy-2-nitrobenzoic acid. Purity is critical for successful crystallization; hence, the crude product must be purified, typically by recrystallization or column chromatography, to >99% purity.

2. Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial.

  • Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals.

  • Protocol:

    • Solvent Screening: A small amount of purified this compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with anti-solvents like hexane or water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent in a vial covered with a perforated cap. The solvent is allowed to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with an "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

3. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

4. Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods like direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. Software such as SHELXTL is commonly used for this purpose.[1]

Crystallographic Data for a Related Structure

While specific crystallographic data for this compound is not publicly available as of this guide's writing, the following table presents data for a closely related compound, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.[1]

ParameterValue
Chemical FormulaC₁₆H₁₅NO₆
Formula Weight317.29
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)5.590(2)
b (Å)17.591(7)
c (Å)15.427(6)
β (°)90
Volume (ų)1516.9(10)
Z4
Calculated Density (g/cm³)1.389
R-factor (%)4.5

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic techniques are essential for confirming the structure in solution and providing complementary information.

G cluster_techniques Analytical Techniques cluster_info Information Obtained start Unknown Compound (this compound) ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr xray X-ray Crystallography start->xray ms_info Molecular Weight Elemental Formula ms->ms_info nmr_info Connectivity (C-H Framework) Relative Stereochemistry nmr->nmr_info xray_info Absolute 3D Structure Bond Lengths/Angles Packing xray->xray_info final_structure Structural Elucidation ms_info->final_structure nmr_info->final_structure xray_info->final_structure

Caption: Decision workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[2] It provides information about the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C).

  • Expertise & Experience: For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring protons through spin-spin coupling. ¹³C NMR would show the number of unique carbon atoms. 2D NMR techniques like COSY and HSQC are then used to establish the connectivity between protons and carbons, effectively building the molecular skeleton.

  • Trustworthiness: The reproducibility of NMR spectra is very high, making it a reliable tool for structural confirmation.[3] However, it does not provide information on bond lengths or angles and typically gives the time-averaged conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of ions, which gives the molecular weight of the compound and its elemental composition with high accuracy.[4]

  • Expertise & Experience: High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide clues about the different functional groups present in the molecule.[5]

  • Trustworthiness: While MS is excellent for determining the molecular formula, it generally does not provide detailed structural information on its own for complex molecules. Different isomers will often have the same molecular weight and similar fragmentation patterns.

Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionSolid, Liquid, or Gas (requires ionization)
Information Yield Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, conformation in solutionMolecular formula, fragmentation patterns
Key Advantage Unambiguous and complete structural determinationExcellent for structure in solution, non-destructiveHigh sensitivity, determines elemental composition
Key Limitation Requires single crystals, which can be difficult to growDoes not provide absolute structure, lower sensitivity than MSDoes not provide detailed connectivity for isomers
Typical Sample Amount <1 mg1-10 mgng to µg

Conclusion

For the unequivocal structural elucidation of this compound, single-crystal X-ray crystallography is the gold standard, providing a level of detail that is unattainable by other techniques. However, a comprehensive characterization relies on a combination of methods. Mass spectrometry is invaluable for the initial determination of the molecular formula, while NMR spectroscopy is essential for confirming the structure and understanding its behavior in solution. The synergy of these techniques provides a self-validating system, ensuring the highest level of confidence in the final structural assignment, which is a cornerstone of modern chemical and pharmaceutical research.

References

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [No valid URL available in search results]
  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry. [Link]

  • Synthesis of the 5-methyl-2-nitrobenzoic acid - ResearchGate. [Link]

  • CN1066134C - New process for synthetising m-nitrobenzoic - Google P
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google P
  • Supporting Information - CDC Stacks. [No valid URL available in search results]
  • 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 - PubChem. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC. [Link]

  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines | LCGC International - Chromatography Online. [Link]

  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF - ResearchGate. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. [Link]

  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials - ResearchGate. [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon. [Link]

  • Structure Elucidation of Small Molecules - Fiehn Lab. [Link]

Sources

Comparative study of catalysts for the reduction of 5-Methoxy-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for the Reduction of 5-Methoxy-2-nitrobenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The reduction of This compound to 2-Amino-5-methoxybenzamide is a critical transformation in the synthesis of gastroprokinetic agents such as Itopride and Alosetron . While the reaction involves a simple functional group interconversion (nitro to amine), the choice of catalyst dictates the process's economic viability, safety profile, and impurity landscape.

This guide objectively compares three distinct catalytic methodologies: Palladium on Carbon (Pd/C) , Raney Nickel (Ra-Ni) , and Iron-mediated chemical reduction . We analyze these based on yield, selectivity, scalability, and green chemistry principles.

Mechanistic Overview

Understanding the reduction pathway is essential for controlling impurities. The reduction of the nitro group does not occur in a single step but follows a cascade via nitroso and hydroxylamine intermediates. Incomplete reduction often leads to the accumulation of the hydroxylamine species (


), a known genotoxic impurity.
Figure 1: Nitro Reduction Pathway

NitroReduction Substrate This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation Product 2-Amino-5-methoxybenzamide (R-NH2) Hydroxyl->Product +2e-, +2H+ Hydroxyl->Azoxy Condensation

Caption: Stepwise reduction mechanism. Accumulation of the hydroxylamine intermediate can lead to azoxy dimer formation.

Comparative Analysis of Catalytic Systems

Method A: Palladium on Carbon (Pd/C) – The Precision Standard

Overview: Catalytic hydrogenation using 5-10% Pd/C is the preferred method for pharmaceutical intermediates requiring high purity. It operates under mild conditions and offers rapid kinetics.[1][2]

  • Pros: High turnover frequency (TOF), clean reaction profile, easy catalyst recovery via filtration.

  • Cons: High cost of Palladium; risk of dehalogenation (if other halogen substituents were present—though not applicable to this specific substrate).

Method B: Raney Nickel (Ra-Ni) – The Industrial Workhorse

Overview: Raney Nickel is a cost-effective alternative widely used in large-scale manufacturing. It requires higher pressure than Pd/C but is significantly cheaper.

  • Pros: Low material cost, excellent for sulfur-containing substrates (though sulfur poisons the catalyst, Ni is cheap enough to use in excess).

  • Cons: Pyrophoric (requires special handling), difficult to filter (fine particles), potential Ni leaching into the API.

Method C: Iron/Acid (Béchamp Reduction) – The Chemical Alternative

Overview: A classical stoichiometric reduction using Iron powder in acidic media (Acetic acid or HCl).

  • Pros: No high-pressure equipment required; highly selective.

  • Cons: Generates massive amounts of iron oxide sludge (environmental hazard); lower yield due to entrapment of product in the sludge; poor atom economy.

Performance Comparison Table
FeaturePd/C HydrogenationRaney NickelIron/Acid (Béchamp)
Yield > 95%90 - 95%75 - 85%
Purity (HPLC) > 99%> 98%90 - 95%
Reaction Time 2 - 4 Hours6 - 12 Hours4 - 8 Hours
Pressure Req. Low (1 - 5 bar)Medium (5 - 20 bar)Atmospheric
Cost High (Catalyst)LowLow (Reagents) / High (Disposal)
Safety Flammability (H2)Pyrophoric (Ni)Acid handling / Sludge
Scalability ExcellentGoodPoor (Waste management)

Detailed Experimental Protocols

Protocol 1: High-Yield Hydrogenation using Pd/C

Recommended for R&D and high-value synthesis.

Reagents:

  • This compound (10.0 g, 51 mmol)

  • 10% Pd/C (50% wet): 1.0 g (10 wt% loading)

  • Methanol or Ethanol: 100 mL

  • Hydrogen gas (balloon or autoclave)

Procedure:

  • Preparation: In a clean autoclave or hydrogenation flask, dissolve the substrate in Methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Note: Pd/C can ignite methanol vapors; add under an inert blanket (Nitrogen).

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 3 bar (approx. 45 psi) or use a balloon for small scale. Stir vigorously at room temperature (25°C).

  • Monitoring: Monitor by HPLC or TLC (Ethyl Acetate:Hexane 1:1). The reaction is typically complete in 3 hours.[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine. Recrystallize from Ethanol/Water if necessary.

Protocol 2: Cost-Effective Reduction using Raney Nickel

Recommended for scale-up where catalyst cost is a constraint.

Reagents:

  • This compound (10.0 g)

  • Raney Nickel (active slurry): ~2.0 g[2]

  • Ethanol: 150 mL

Procedure:

  • Safety Check: Ensure Raney Nickel is kept under water/solvent at all times. Do not let it dry.

  • Loading: Charge the autoclave with substrate, Ethanol, and Raney Nickel slurry.

  • Reaction: Pressurize with Hydrogen to 10-20 bar (150-300 psi). Heat to 50°C.

  • Completion: Stir for 8-12 hours.

  • Workup: Cool to room temperature. Carefully filter the catalyst (keep wet!). Evaporate solvent to yield the product.[3]

Figure 2: Pd/C Process Workflow

ProcessFlow Start Start: Dissolve Substrate in Methanol Inert Inert Purge (N2) Safety Step Start->Inert CatAdd Add 10% Pd/C (Under N2 Blanket) Inert->CatAdd H2Press Pressurize H2 (3 bar) Agitate at 25°C CatAdd->H2Press Check IPC: Check for Unreacted Nitro H2Press->Check Check->H2Press Incomplete Filter Filtration (Celite) Remove Catalyst Check->Filter Complete (<0.5% SM) Conc Concentration (Rotavap) Filter->Conc Final Product Isolation (Crystalline Solid) Conc->Final

Caption: Standard Operating Procedure (SOP) workflow for Pd/C catalytic hydrogenation.

Troubleshooting & Expert Insights

Incomplete Reduction (Hydroxylamine Impurity)
  • Symptom: HPLC shows a peak with M-16 mass relative to the product (or distinct retention time).

  • Cause: Hydrogen starvation or deactivated catalyst ("poisoning").

  • Solution: Increase agitation speed (mass transfer limitation is common in hydrogenation). Ensure H2 pressure is maintained. If using Raney Ni, ensure the catalyst surface was not oxidized prior to use.

Catalyst Ignition
  • Risk: Pd/C and Raney Ni are pyrophoric when dry.

  • Prevention: Always keep the catalyst wet. When filtering Pd/C, do not pull air through the filter cake until it is fully dry; wash with water or keep covered with solvent.

Solubility Issues
  • Observation: Product precipitates during reaction, coating the catalyst.

  • Solution: 2-Amino-5-methoxybenzamide has lower solubility than the nitro precursor. Use a larger volume of solvent or run the reaction at elevated temperature (40-50°C) to keep the product in solution.

References

  • Iron/Acid Reduction Methodology : Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[3][4] Retrieved from [Link]

  • General Hydrogenation Guidelines : Tundo, P., et al. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.